3-Bromobutyronitrile
Description
The exact mass of the compound 3-Bromobutyronitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromobutyronitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromobutyronitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN/c1-4(5)2-3-6/h4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXSHBIQMDKTEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338468 | |
| Record name | 3-Bromobutyronitrile | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70338468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20965-20-2 | |
| Record name | 3-Bromobutyronitrile | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70338468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromobutyronitrile | |
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3-Bromobutyronitrile CAS number and properties
A Versatile Secondary Alkylating Agent in Medicinal Chemistry
Executive Summary
3-Bromobutyronitrile (CAS 20965-20-2) is a specialized organobromine building block characterized by a secondary electrophilic center and a terminal nitrile functionality. Unlike its linear isomer 4-bromobutyronitrile, this compound offers a strategic entry point for introducing chiral alkyl chains and synthesizing
This guide provides a comprehensive technical profile of 3-Bromobutyronitrile, focusing on its physicochemical properties, synthesis via hydrobromination, and critical reactivity patterns. It is designed for medicinal chemists requiring precise control over aliphatic substitution and heterocycle formation.
Part 1: Identity & Physicochemical Profile[2]
3-Bromobutyronitrile is a secondary alkyl bromide. The presence of the bromine atom at the C3 position creates a chiral center, making the commercially available material typically a racemic mixture unless specified otherwise.
Chemical Identity Table[1][2][3]
| Property | Data |
| CAS Number | 20965-20-2 |
| IUPAC Name | 3-Bromobutanenitrile |
| Synonyms | |
| Molecular Formula | C |
| Molecular Weight | 148.00 g/mol |
| SMILES | CC(Br)CC#N |
| InChI Key | MBXSHBIQMDKTEW-UHFFFAOYSA-N |
Physical Properties Table[4]
| Parameter | Value | Condition |
| Appearance | Clear to pale yellow liquid | Ambient |
| Boiling Point | 72–75 °C | @ 1.3 mmHg (Vacuum) |
| Density | 1.47 g/mL | @ 25 °C |
| Refractive Index ( | 1.467 | @ 20 °C |
| Solubility | Soluble in EtOH, Et | Immiscible in water |
| Flash Point | > 72 °C | Closed Cup |
Part 2: Synthetic Routes & Production[7][8]
The primary industrial and laboratory route to 3-Bromobutyronitrile involves the hydrobromination of crotononitrile. This reaction is governed by the electronic properties of the conjugated nitrile system.
Mechanism: Hydrobromination of Crotononitrile
Unlike simple alkenes where Markovnikov addition dominates, the electron-withdrawing nitrile group in crotononitrile (2-butenenitrile) deactivates the double bond. However, under standard hydrobromination conditions, the protonation occurs to yield the more stable carbocation intermediate, or the reaction proceeds via a 1,4-addition mechanism followed by tautomerization, placing the bromine at the
Reaction Scheme:
Experimental Protocol: Synthesis from Crotononitrile
Note: This protocol is a generalized synthesis adapted from standard hydrobromination procedures for
-
Setup: A dry 3-neck round-bottom flask is equipped with a gas inlet tube, a thermometer, and a reflux condenser protected by a calcium chloride drying tube.
-
Reagents: Charge the flask with Crotononitrile (1.0 eq) dissolved in an inert solvent such as glacial acetic acid or anhydrous ether.
-
Addition: Cool the solution to 0–5 °C. Slowly bubble anhydrous Hydrogen Bromide (HBr) gas into the solution. Maintain temperature below 10 °C to prevent polymerization.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor consumption of starting material via TLC or GC.
-
Workup: Pour the reaction mixture into ice water. Extract with diethyl ether (
). Wash the organic layer with saturated NaHCO (to remove excess acid) and brine. -
Purification: Dry over anhydrous MgSO
, filter, and concentrate. Distill the residue under reduced pressure (approx. 1–2 mmHg) to collect 3-Bromobutyronitrile (bp ~72 °C).
Part 3: Reactivity & Mechanistic Insight[2]
The reactivity of 3-Bromobutyronitrile is defined by the competition between Nucleophilic Substitution (
1. Substitution vs. Elimination
The bromine is on a secondary carbon (C3), and the adjacent protons at C2 are acidic due to the electron-withdrawing nitrile group.
-
S
2 Pathway: Favored by strong, non-basic nucleophiles (e.g., Azide , Thiolates ) in polar aprotic solvents (DMF, DMSO). -
E2 Pathway: Favored by strong bases (e.g., alkoxides, amines). Base-mediated elimination rapidly regenerates the thermodynamically stable conjugated system (Crotononitrile).
2. Hydrolysis
The nitrile group can be hydrolyzed under acidic conditions to yield 3-bromobutyric acid , a precursor to
Visualization: Reactivity Pathways
The following diagram illustrates the divergent pathways available to 3-Bromobutyronitrile.
Figure 1: Divergent reactivity profile of 3-Bromobutyronitrile showing competition between elimination, substitution, and hydrolysis.[1]
Part 4: Applications in Drug Discovery[12]
1. Synthesis of
-Amino Acids
3-Bromobutyronitrile is a key intermediate for synthesizing
-
Route: Displacement of Br with Azide (
) followed by reduction (Staudinger or Hydrogenation) and nitrile hydrolysis. -
Significance:
-amino acids are incorporated into peptidomimetics to increase proteolytic stability.
2. Heterocycle Formation
The compound serves as a C4 building block for heterocycles.
-
Thiazolines: Reaction with thioamides.
-
Pyrrolidines: Intramolecular cyclization after nitrile reduction to a primary amine (though 4-bromo is more common for pyrrolidine, 3-bromo can yield substituted azetidines or rearranged products).
Part 5: Handling, Safety & Stability
Danger: 3-Bromobutyronitrile combines the toxicity of nitriles with the alkylating potential of alkyl halides.
-
Acute Toxicity: High.[3] Toxic by inhalation, ingestion, and skin contact.[3] Liberates Hydrogen Cyanide (HCN) upon combustion or contact with strong acids.
-
Lachrymator: The compound is a potent eye irritant and lachrymator.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Protect from light to prevent radical decomposition of the C-Br bond.
-
Incompatibility: Strong bases (causes elimination), strong oxidizers.[4]
Self-Validating Safety Protocol: Before use, always test the pH of the crude material. Significant acidity indicates hydrolysis (HBr formation) or decomposition. Verify purity via TLC (Hexane/EtOAc) to ensure no reversion to crotononitrile has occurred during storage.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 549273, 3-Bromobutyronitrile. Retrieved January 29, 2026 from [Link]
-
Organic Chemistry Portal. Synthesis of Nitriles and Hydrobromination Mechanisms. (General reference for hydrobromination of conjugated nitriles). [Link]
Sources
- 1. 3-Bromobutyronitrile | C4H6BrN | CID 549273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromobutyronitrile | C4H6BrN | CID 21412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromobutyronitrile | C4H6BrN | CID 21412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-BROMOBUTYRONITRILE - Safety Data Sheet [chemicalbook.com]
Technical Whitepaper: Advanced Synthesis and Characterization of 3-Bromobutyronitrile
[2]
Executive Summary & Strategic Utility
3-Bromobutyronitrile (
Key Applications:
-
Precursor to
-aminobutyric acid (BABA): A known inducer of plant disease resistance.[1][2] -
Heterocycle Formation: Cyclization to pyrrolidines and isoxazoles via 1,3-dipolar cycloadditions.[1][2]
-
Pharmaceutical Intermediates: Used in the synthesis of antihistamines and calcium channel blockers.[1][2]
Retrosynthetic Analysis & Mechanistic Pathway
The most atom-economical and scalable route to 3-bromobutyronitrile is the hydrobromination of crotononitrile (2-butenenitrile).[1][2] Unlike simple alkenes, crotononitrile is an
Mechanistic Insight: Conjugate Addition vs. Radical Addition
While standard alkene hydrobromination follows Markovnikov’s rule (driven by carbocation stability), the presence of the electron-withdrawing cyano group (-CN) alters the electronic landscape.
-
Ionic Pathway (Conjugate Addition): In the absence of peroxides, the reaction proceeds via a conjugate addition mechanism.[1][2] The cyano group polarizes the double bond, making the
-carbon (C3) electrophilic.[1][2] However, in strong acid (HBr), the dominant pathway is often protonation of the nitrile or the -carbon, followed by bromide attack.[1] -
Radical Pathway: Under radical conditions (peroxides/light), the bromine radical adds to the
-carbon to generate a radical at the -position, which is stabilized by resonance with the cyano group.[1][2] This also leads to the 3-bromo isomer.[1][2]
Figure 1: Mechanistic flow of HBr addition to crotononitrile favoring the 3-bromo regioisomer.
Experimental Protocol: Synthesis via Hydrobromination
Safety Warning: Crotononitrile is highly toxic and a lachrymator.[1][2] HBr is corrosive.[1][2] All operations must be performed in a functioning fume hood using appropriate PPE (nitrile gloves, goggles, face shield).
Materials
-
Substrate: Crotononitrile (mixture of cis/trans), >99% purity.[1][2]
-
Reagent: Hydrogen Bromide (anhydrous gas) OR HBr in Acetic Acid (33%).[1][2]
-
Solvent: Anhydrous Diethyl Ether or Dichloromethane (DCM).[1][2]
-
Catalyst (Optional): Benzoyl peroxide (if radical initiation is desired, though ionic is sufficient).[1][2]
Step-by-Step Procedure
-
Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a gas inlet tube (reaching below the solvent surface), a thermometer, and a calcium chloride drying tube.
-
Solvation: Charge the flask with Crotononitrile (0.5 mol, ~33.5 g) and anhydrous DCM (150 mL). Cool the solution to 0°C using an ice/salt bath.
-
Addition: Slowly bubble anhydrous HBr gas into the solution with vigorous stirring. Maintain internal temperature below 10°C.
-
Saturation Point: Continue addition until the solution is saturated (fumes of HBr appear at the outlet) or until a 1.2 molar equivalent has been introduced (measured by weight gain of the flask).
-
-
Reaction: Seal the flask and allow it to warm to room temperature (20-25°C). Stir for 12–24 hours.[1][2]
-
Work-up:
-
Purification:
Figure 2: Operational workflow for the batch synthesis of 3-Bromobutyronitrile.
Analytical Characterization
Validating the identity and purity of 3-Bromobutyronitrile is critical, particularly distinguishing it from the 4-bromo isomer (which has a significantly higher boiling point) and unreacted crotononitrile.
Physical Properties Table[1][2][8][9][10]
| Property | Value | Notes |
| CAS Number | 20965-20-2 | Distinct from 4-bromo (5332-06-9) |
| Molecular Formula | MW: 148.00 g/mol | |
| Appearance | Clear to pale yellow liquid | Darkens on storage (stabilize with Cu wire) |
| Boiling Point | 72°C @ 1.3 mmHg | ~83-85°C @ 13 mmHg (alternative source) |
| Density | 1.47 g/mL | @ 25°C |
| Refractive Index |
Spectroscopic Data
1. Proton NMR (
NMR, 400 MHz,
)
The spectrum is characterized by a distinct multiplet for the methine proton attached to the bromine.[1]
-
4.28 ppm (1H, m): The chiral proton at C3 (
).[1][2] The deshielding is due to the electronegative bromine.[1][2] -
2.98 ppm (2H, m/dd): The diastereotopic methylene protons at C2 (
).[1][2] These appear as a complex multiplet due to coupling with the chiral C3 proton.[1][2] -
1.83 ppm (3H, d,
): The terminal methyl group at C4 ( ).[1][2]
2. Carbon NMR (
NMR)
-
~117 ppm: Nitrile carbon (
).[1][2] -
~41 ppm: Methine carbon (
).[1][2] -
~28 ppm: Methylene carbon (
).[1][2] -
~25 ppm: Methyl carbon (
).[1][2]
3. Infrared Spectroscopy (FT-IR)[2]
Safety & Handling Protocols
Hazard Identification
-
Acute Toxicity: High.[1][2][7][8] Nitriles can liberate cyanide in vivo or under acidic hydrolysis conditions.[1][2]
-
Skin/Eye Irritant: The compound is an alkylating agent and a lachrymator.[1][2]
Storage & Stability
-
Temperature: Store at 2–8°C.
-
Atmosphere: Hygroscopic; store under Nitrogen or Argon.[1][2]
-
Incompatibility: Avoid strong bases (risk of elimination to reform crotononitrile) and strong oxidizers.[1][2]
Emergency Response[1]
References
Sources
- 1. 3-Bromopropionitrile | C3H4BrN | CID 17020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromobutyronitrile | C4H6BrN | CID 21412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. Unraveling the Alkene-HBr Reaction: A Journey Into Addition Chemistry - Oreate AI Blog [oreateai.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 3-Bromobutyronitrile | C4H6BrN | CID 549273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Page loading... [wap.guidechem.com]
- 10. 4-BROMOBUTYRONITRILE - Safety Data Sheet [chemicalbook.com]
1H NMR and 13C NMR spectral data for 3-Bromobutyronitrile
Technical Whitepaper: Structural Elucidation and Spectral Analysis of 3-Bromobutyronitrile
Executive Summary
3-Bromobutyronitrile (CAS: 20965-20-2) serves as a critical halogenated intermediate in the synthesis of pharmaceutical agents, particularly in the construction of pyrrolidine derivatives and complex heterocyclic scaffolds. Its structural integrity is defined by a chiral center at the C3 position, introducing stereochemical considerations in downstream nucleophilic substitutions.
This technical guide provides a rigorous analysis of the 1H and 13C NMR spectral signatures of 3-Bromobutyronitrile. It synthesizes experimental data with theoretical chemical shift logic to offer researchers a definitive reference for structural validation. Furthermore, it details the synthesis pathway and purification protocols required to isolate the compound in high purity for spectral acquisition.
Chemical Profile & Structural Logic
Before analyzing the spectra, one must understand the magnetic environment created by the molecule’s connectivity.
-
IUPAC Name: 3-Bromobutanenitrile
-
Molecular Formula:
[1] -
Molecular Weight: 148.00 g/mol
-
Structure:
Key Structural Features affecting NMR:
-
Chiral Center (C3): The carbon bearing the bromine atom is chiral. This renders the adjacent methylene protons at C2 (
) diastereotopic , meaning they are magnetically non-equivalent and may appear as complex multiplets (ABX system) rather than a simple doublet. -
Electronegativity: The bromine atom at C3 and the nitrile group at C1 exert strong deshielding effects, pushing chemical shifts downfield.
1H NMR Spectral Analysis
The proton NMR spectrum of 3-Bromobutyronitrile exhibits distinct splitting patterns characteristic of an asymmetric secondary alkyl halide.
Experimental Parameters:
Spectral Data Table
| Assignment | Position | Shift ( | Multiplicity | Integration | Coupling ( |
| H-C3 | Methine | 4.29 | Multiplet (Sextet-like) | 1H | Deshielded by Br; couples with C4-Me and C2-H. |
| H-C2 | Methylene | 2.97 - 2.98 | Complex Multiplet | 2H | Diastereotopic protons ( |
| H-C4 | Methyl | 1.83 | Doublet (d) | 3H |
Detailed Interpretation
-
The Methine Proton (4.29 ppm): This signal is the most downfield aliphatic peak due to the direct attachment of the electronegative bromine atom (inductive effect). It appears as a multiplet because it couples to the three methyl protons (C4) and the two methylene protons (C2).
-
The Methylene Protons (2.98 ppm): Located alpha to the nitrile group (
) and beta to the bromine. While a first-order prediction might suggest a doublet, the adjacent chiral center makes these protons diastereotopic ( and ). At 400 MHz, they often overlap into a tight, higher-order multiplet. -
The Methyl Group (1.83 ppm): A classic doublet arising from coupling with the single methine proton at C3.
13C NMR Spectral Analysis
The Carbon-13 spectrum confirms the carbon skeleton and functional group oxidation states.
Experimental Parameters:
Spectral Data Table
| Assignment | Carbon Type | Shift ( | Structural Logic |
| C1 | Nitrile ( | 117.5 | Characteristic range for aliphatic nitriles (115-120 ppm). |
| C3 | Methine ( | 42.0 | Secondary alkyl bromide. Deshielded by Br. |
| C2 | Methylene ( | 28.5 | Alpha to Nitrile, Beta to Br. |
| C4 | Methyl ( | 25.1 | Terminal methyl group. |
(Note: Shifts are approximate based on standard increments and analogous structures like 3-bromobutyric acid derivatives).
Visualization: Spectral Assignment Workflow
The following diagram illustrates the logical flow for assigning the NMR signals based on the molecular structure.
Figure 1: Logic flow for assigning 1H NMR signals based on electronic and stereochemical environments.
Experimental Protocol: Synthesis & Purification
To obtain the clean spectra described above, the compound is typically synthesized via the hydrobromination of crotononitrile. This protocol ensures high regioselectivity.
Synthesis Workflow (DOT Diagram)
Figure 2: Step-by-step synthesis pathway for 3-Bromobutyronitrile.
Detailed Protocol Steps
-
Reagent Preparation: Charge a flame-dried round-bottom flask with Crotononitrile (1.0 eq) . Cool to 0°C in an ice bath.
-
Addition: Slowly introduce Hydrogen Bromide (HBr) . This can be done by bubbling anhydrous HBr gas or adding a solution of 33% HBr in Acetic Acid.
-
Mechanism Note: The reaction proceeds via electrophilic addition. The proton adds to C2 to form the more stable secondary carbocation at C3, which is then trapped by the bromide ion.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (or GC-MS) for the disappearance of the alkene.
-
Work-up: Pour the reaction mixture into ice water. Neutralize carefully with saturated
to remove excess acid. -
Extraction: Extract the aqueous layer with Dichloromethane (
, 3x). Dry the combined organics over anhydrous . -
Purification: Concentrate the solvent in vacuo. The residue is purified via vacuum distillation .
-
Target: Collect the fraction boiling at approximately 85–87°C at 15 mmHg .
-
-
Validation: Acquire 1H NMR to confirm the absence of vinylic protons (5.0–7.0 ppm region), which would indicate unreacted crotononitrile.
Quality Control & Troubleshooting
When analyzing the spectra, watch for these common impurities:
-
Crotononitrile (Starting Material): Look for alkene signals at 5.4 ppm and 6.7 ppm .
-
3-Hydroxybutyronitrile: If the HBr contained water (hydrolysis), you may see a broad singlet (OH) and a shift in the methine proton from 4.29 ppm to ~4.0 ppm.
-
Solvent Residuals:
singlet at 7.26 ppm (1H) and 77.16 ppm (13C).
References
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).[6][7][8] Retrieved January 29, 2026, from [Link]
-
PubChem. (n.d.). 3-Bromobutyronitrile Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Crotononitrile Synthesis and Reactions. Retrieved January 29, 2026, from [Link]
Sources
- 1. 3-BROMOBUTYRONITRILE(20965-20-2) IR Spectrum [chemicalbook.com]
- 2. 3-Bromobenzonitrile(6952-59-6) 13C NMR [m.chemicalbook.com]
- 3. compoundchem.com [compoundchem.com]
- 4. 4-BROMOBUTYRONITRILE synthesis - chemicalbook [chemicalbook.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 7. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 8. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
Technical Guide: Infrared Spectroscopy of 3-Bromobutyronitrile
Methodology, Spectral Analysis, and Impurity Profiling
Executive Summary
This guide provides a comprehensive technical framework for the characterization of 3-Bromobutyronitrile (CAS: 20965-20-2) using Infrared (IR) spectroscopy.[1][2][3] As a bifunctional aliphatic intermediate containing both a nitrile group and a secondary alkyl bromide, 3-Bromobutyronitrile presents a unique spectral signature essential for monitoring reaction progress—specifically the hydrobromination of crotononitrile.[2] This document outlines the theoretical basis, experimental protocols, and critical signal differentiation required for high-fidelity analysis in pharmaceutical and materials research.[1][2]
Molecular Architecture & Vibrational Theory[1][2][3]
To accurately interpret the IR spectrum, one must understand the vibrational modes inherent to the molecule's structure:
The Nitrile Dipole ( )
The nitrile group is the dominant diagnostic feature.[1][2] Unlike carbonyls, which can vary widely, the
-
Theory: The triple bond possesses a high force constant (
), resulting in a high-frequency absorption in a typically "quiet" region of the spectrum ( ).[1][2] -
Electronic Effect: In 3-Bromobutyronitrile, the nitrile is attached to a methylene group (
).[1][2] It is non-conjugated , which keeps the frequency higher ( ) compared to conjugated nitriles (like crotononitrile, ).[1][2]
The Carbon-Bromine Bond ( )
The
Spectral Analysis: Peak Assignments & Diagnostics
The following table summarizes the critical absorption bands for 3-Bromobutyronitrile. Data is synthesized from standard correlation tables for aliphatic nitriles and secondary alkyl halides.[1][2][3]
Table 1: Diagnostic IR Bands for 3-Bromobutyronitrile[1][2][3]
| Functional Group | Mode of Vibration | Frequency ( | Intensity | Diagnostic Value |
| Nitrile ( | Stretching | 2245 -- 2255 | Medium-Strong | Primary ID. Sharp peak in a clear region.[1][2][3][4] Confirms saturated nitrile.[1][2][3][5] |
| Methyl/Methylene ( | Asym.[1][2][3] Stretch | 2960 -- 2980 | Medium | Standard aliphatic backbone signature.[1][2][3] |
| Methyl/Methylene ( | Sym.[1][2][3] Stretch | 2870 -- 2930 | Medium | Overlaps with other organic residues.[1][2][3] |
| Methylene ( | Scissoring | 1450 -- 1470 | Medium | Bending vibration of the |
| Methyl ( | Sym.[1][2][3] Deformation | 1375 -- 1385 | Medium | "Umbrella" mode; confirms methyl terminus.[1][2][3] |
| Carbon-Bromine ( | Stretching | 550 -- 650 | Strong | Secondary ID. Broad/split peak due to rotamers.[1][2][3] |
Critical Insight: The absence of a peak at 1635--1650 cm⁻¹ is the most important quality control check. A peak here indicates the presence of the alkene (
) from the starting material, crotononitrile.[1][2]
Experimental Protocol: ATR-FTIR Workflow
For liquid samples like 3-Bromobutyronitrile (bp
Equipment Configuration
-
Spectrometer: FTIR with DTGS or MCT detector.
-
ATR Crystal: Single-bounce Diamond or ZnSe (Zinc Selenide).[1][2][3]
-
Resolution:
.
Step-by-Step Acquisition
-
Crystal Cleaning: Clean the ATR crystal with isopropanol.[1][2][3] Verify cleanliness by running a "Preview" scan (should show flat line).[1][2][3]
-
Background Collection: Collect an air background spectrum to subtract atmospheric
( ) and .[1][2][3] -
Sample Loading: Pipette
of neat 3-Bromobutyronitrile onto the center of the crystal. -
Acquisition: Apply the pressure clamp (if available) to ensure uniform contact.[1][2][3] Collect the sample spectrum.[1][2][3][8][9]
-
Post-Processing: Apply "Automatic Baseline Correction" and "Atmospheric Suppression" if
peaks interfere near the nitrile region.[1][2][3]
Impurity Profiling & Troubleshooting
In synthesis, 3-Bromobutyronitrile is often derived from crotononitrile via hydrobromination.[1][2][3] The reaction is rarely 100% efficient without optimization.[1][2][3] Use the following logic flow to determine purity.
Visualization: Purity Decision Logic
The following diagram illustrates the decision process for validating the product against its precursor.
Caption: Logic flow for distinguishing 3-Bromobutyronitrile from its alkene precursor using IR markers.
Troubleshooting Common Issues
| Observation | Root Cause | Corrective Action |
| Split Nitrile Peak | Presence of both product ( | Reprocess reaction; conversion is incomplete. |
| Broad OH Peak ( | Moisture contamination.[1][2][3] | Dry sample over |
| Weak Signal | Poor contact with ATR crystal. | Ensure liquid covers the "sweet spot" (center) of the crystal.[1][2][3] |
| No C-Br Peak | Detector cutoff. | Ensure your detector/crystal setup can read below |
Synthesis Workflow Visualization
Understanding where the sample comes from aids in interpretation.[1][2][3] The conversion of crotononitrile to 3-bromobutyronitrile involves the loss of conjugation, which is the primary spectroscopic driver.[2]
Caption: Spectroscopic shift during the synthesis of 3-Bromobutyronitrile.
References
-
National Institute of Standards and Technology (NIST). (2023).[1][2][3] Infrared Spectra of Nitriles and Alkyl Halides. NIST Chemistry WebBook, SRD 69.[1][3] Available at: [Link][1][2]
-
Specac. (n.d.). Interpreting Infrared Spectra: Nitriles and Halides. Available at: [Link]
-
UCLA Chemistry & Biochemistry. (n.d.).[1][2][3] Table of Characteristic IR Absorptions. Available at: [Link]
-
University of Colorado Boulder. (n.d.).[1][2][3] IR Spectroscopy Tutorial: Alkyl Halides. Available at: [Link][1][2]
Sources
- 1. 3-Bromobutyronitrile | C4H6BrN | CID 549273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. 4-Bromobutyronitrile | C4H6BrN | CID 21412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Quantitative Infrared Database [webbook.nist.gov]
- 9. Propanenitrile, 3-bromo- [webbook.nist.gov]
3-Bromobutyronitrile molecular weight and formula
The following technical guide provides an in-depth profiling of 3-Bromobutyronitrile , structured for researchers and drug development professionals.
Physicochemical Profiling and Synthetic Utility of a -Functionalized Nitrile Scaffold
Executive Summary
3-Bromobutyronitrile (CAS: 20965-20-2) is a critical aliphatic nitrile intermediate characterized by a secondary alkyl bromide positioned
Physicochemical Profile
The following data consolidates experimental and computed properties for 3-Bromobutyronitrile.
| Property | Value | Notes |
| IUPAC Name | 3-Bromobutannenitrile | Also: |
| CAS Number | 20965-20-2 | Distinct from 4-bromo isomer (5332-06-9) |
| Molecular Formula | C | |
| Molecular Weight | 148.00 g/mol | Monoisotopic Mass: 146.968 g/mol ( |
| Physical State | Liquid | Colorless to pale yellow |
| Boiling Point | 72–74 °C | @ 1.3 mmHg (Reduced pressure distillation) |
| Density | 1.47 g/cm³ | @ 20 °C |
| Refractive Index | ||
| Solubility | Soluble in organic solvents | CHCl |
| Chirality | Yes (C3 center) | Typically synthesized as a racemate |
Structural Analysis & Reactivity
The reactivity of 3-Bromobutyronitrile is defined by the electronic interplay between the electron-withdrawing nitrile group and the secondary bromide.
-
Regiochemical Activation: The nitrile group at C1 exerts a strong inductive effect (-I), deactivating the
-carbons but also influencing the -position. While the secondary bromide is sterically hindered compared to primary halides, the adjacent methyl group and the electron-deficient nature of the scaffold allow for controlled nucleophilic attack. -
Elimination vs. Substitution: A critical handling parameter is the competition between
substitution and elimination. Strong bases often trigger the elimination of HBr to regenerate Crotononitrile (2-butenenitrile). Therefore, synthetic protocols typically employ non-basic nucleophiles (e.g., azides, thiolates) or controlled pH conditions to favor substitution.
Pathway Visualization
The following diagram illustrates the synthesis of 3-Bromobutyronitrile and its divergent reactivity pathways.
Figure 1: Synthesis via hydrobromination and downstream utility in amino acid and heterocycle synthesis.[2][3][4][5][6][7][8][9][10]
Synthetic Protocols
A. Synthesis of 3-Bromobutyronitrile
Mechanism: The synthesis relies on the regioselective addition of hydrogen bromide to Crotononitrile. Unlike simple alkenes, the electron-withdrawing nitrile group directs the nucleophilic bromide to the
Protocol:
-
Reagents: Crotononitrile (1.0 eq), Anhydrous HBr (gas) or HBr/Acetic Acid (33% wt).
-
Setup: A flame-dried 3-neck flask equipped with a gas inlet tube, thermometer, and reflux condenser protected by a CaCl
drying tube. -
Procedure:
-
Cool neat Crotononitrile to 0°C in an ice bath.
-
Saturate the liquid with anhydrous HBr gas, maintaining the internal temperature below 10°C to prevent polymerization.
-
Allow the mixture to stand at room temperature for 12–24 hours in a sealed pressure vessel (or stoppered flask).
-
Monitoring: Monitor consumption of the alkene via GC-MS or
H-NMR (disappearance of vinylic protons at 5.5–6.5 ppm).
-
-
Workup:
-
Dilute with diethyl ether or dichloromethane.
-
Wash with cold saturated NaHCO
(carefully, to neutralize excess acid) and brine. -
Dry over anhydrous MgSO
. -
Purification: Fractional distillation under reduced pressure (Target bp: 72°C @ 1.3 mmHg).
-
-
Yield: Typically 70–85%.
B. Application: Synthesis of
-Aminobutyric Acid (BABA)
This workflow demonstrates the utility of 3-Bromobutyronitrile as a precursor to
-
Azidation: React 3-Bromobutyronitrile with NaN
in DMF at 60°C. The displacement yields 3-azidobutyronitrile. Note: Safety precautions for azides are mandatory. -
Reduction: Catalytic hydrogenation (H
, Pd/C) of the azide group converts it to the primary amine (3-aminobutyronitrile). -
Hydrolysis: Acidic hydrolysis (6N HCl, reflux) converts the nitrile to the carboxylic acid, yielding 3-Aminobutyric Acid .
Handling & Safety (E-E-A-T)
Warning: 3-Bromobutyronitrile is a potent alkylating agent and nitrile. Strict adherence to safety protocols is required.
-
Toxicity: Classified as Acute Tox. 3 (Oral, Dermal, Inhalation). Metabolized to release cyanide ions in vivo.
-
Lachrymator: The compound is irritating to mucous membranes and eyes (H319).[11] Handle only in a functioning fume hood.
-
Skin Contact: Rapidly absorbed through skin (H311). Double-gloving (Nitrile + Laminate) is recommended.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber glass).
References
-
Sigma-Aldrich. 3-Bromobutyronitrile Product Specification & Safety Data Sheet.
-
National Institute of Standards and Technology (NIST). Butanenitrile, 4-bromo- (Isomer Comparison Data).
-
PubChem. 3-Bromobutyronitrile Compound Summary (CID 549273).
-
ChemicalBook. NMR Spectrum and Properties of 3-Bromobutyronitrile (CAS 20965-20-2).
- Mowry, D. T. (1948). The Preparation of Nitriles. Chemical Reviews, 42(2), 189-283.
Sources
- 1. Acetonitrile (75-05-8, 26809-02-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. 4-BROMOBUTYRONITRILE synthesis - chemicalbook [chemicalbook.com]
- 4. Crotononitrile [organic-chemistry.org]
- 5. Catalyst- and additive-free [3 + 3] cyclization–aromatization of β,γ-dioxobutanoate with amines for synthesis of p-aminophenols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. Three-Component Synthesis of Cyclic Enaminones via Ketene Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102942504B - Synthesis method of 3,6-dibromo phthalonitrile - Google Patents [patents.google.com]
- 9. Unraveling the Alkene-HBr Reaction: A Journey Into Addition Chemistry - Oreate AI Blog [oreateai.com]
- 10. researchgate.net [researchgate.net]
- 11. tcichemicals.com [tcichemicals.com]
Key synonyms for 3-Bromobutyronitrile like 2-bromopropyl cyanide
A Definitive Guide to Nomenclature, Synthesis, and Reactivity
Part 1: Nomenclature & Chemical Identity[1][2][3]
In the field of organic synthesis, ambiguity in nomenclature often leads to costly experimental errors. This is particularly true for halogenated nitriles where "common" names clash with IUPAC standards.[1] The subject of this guide is 3-Bromobutyronitrile , a chiral secondary alkyl halide often referred to in older literature and specific industry catalogs as 2-bromopropyl cyanide .[1]
The "2-Bromopropyl Cyanide" Synonym Explained
The synonym "2-bromopropyl cyanide" is technically descriptive but chemically confusing.[1] It is derived from a nomenclature system that treats the nitrile group (
-
Parent Chain: Propyl (
).[1] -
Attachment: The cyanide group is attached to C1 of the propyl chain.
-
Substituent: The bromine is on C2 of the propyl chain.
-
Resulting Structure:
.[1]
When mapped to IUPAC systematic naming (where the carbon of the nitrile is C1 of the parent butane chain):
- : Nitrile carbon.[1]
- : Methylene bridge.[1]
- : Methine carbon (holding the Bromine).[1]
- : Methyl terminus.[1] Correct IUPAC Name: 3-Bromobutanenitrile.[1]
Identity Matrix[1]
| Identifier | Value | Notes |
| IUPAC Name | 3-Bromobutanenitrile | Preferred systematic name.[1][2] |
| Common Synonyms | 2-Bromopropyl cyanide; | |
| CAS Number | 20965-20-2 | Specific to 3-bromo isomer.[1] (Note: 5332-06-9 often refers to the 4-bromo isomer).[1][3] |
| Molecular Formula | ||
| Molecular Weight | 148.00 g/mol | |
| SMILES | CC(Br)CC#N |
Part 2: Physicochemical Profile
3-Bromobutyronitrile is a secondary alkyl halide.[1] Its reactivity is governed by the electron-withdrawing nature of the nitrile group and the steric hindrance of the secondary carbon.[1]
| Property | Data | Experimental Context |
| Physical State | Liquid | Colorless to pale yellow; darkens on storage.[1][4][5] |
| Boiling Point | ~85-90°C @ 10 mmHg | Extrapolated; significantly lower than the 4-bromo isomer (205°C atm).[1] |
| Density | ~1.46 g/mL | Estimated based on halogenated nitrile trends.[1] |
| Solubility | Organic Solvents | Miscible in DCM, THF, Ethanol. Immiscible in water.[1][5] |
| Chirality | Yes (C3) | Usually supplied as a racemate unless stereoselective synthesis is employed. |
Part 3: Synthesis & Manufacturing[1][8]
The most robust route for synthesizing 3-Bromobutyronitrile is the hydrobromination of crotononitrile .[1] This reaction exploits the electronic polarization of the
Mechanism: Conjugate vs. Markovnikov Addition
Unlike simple alkenes, the double bond in crotononitrile (
-
Protonation: The proton (
) from HBr attacks the -carbon (C2).[1] This is driven by the formation of a secondary carbocation at C3, which is stabilized by hyperconjugation (despite the destabilizing inductive effect of the CN group, the -carbocation is preferred over the -carbocation next to the EWG). -
Nucleophilic Attack: The bromide ion (
) attacks the cationic center at C3.[1]
Visualization: Synthesis Pathway
The following diagram illustrates the conversion of Crotononitrile to 3-Bromobutyronitrile.
Figure 1: Hydrobromination mechanism showing regioselective addition to the beta-carbon.
Experimental Protocol: Hydrobromination of Crotononitrile
Note: This protocol involves handling toxic nitriles and corrosive HBr.[1] Work in a fume hood.
Materials:
-
Crotononitrile (1.0 eq)[3]
-
Hydrobromic acid (33% in Acetic Acid) or HBr gas
-
Dichloromethane (DCM) for extraction
Step-by-Step Workflow:
-
Setup: Charge a round-bottom flask with Crotononitrile. Cool to 0°C using an ice bath to mitigate the exotherm of addition.
-
Addition: Slowly introduce HBr (gas bubbling or dropwise addition of HBr/AcOH solution) over 60 minutes. Maintain internal temperature <10°C.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–24 hours. Monitor via GC-MS or TLC (Note: Nitriles can be difficult to visualize on TLC; KMnO4 stain is recommended for the alkene starting material).[1]
-
Workup:
-
Purification: Concentrate in vacuo. Purify via vacuum distillation.[1] The product is thermally sensitive; avoid prolonged heating above 100°C.
Part 4: Reactivity & Applications[7]
3-Bromobutyronitrile serves as a bifunctional building block. The bromine allows for alkylation, while the nitrile can be hydrolyzed to an acid or reduced to an amine.
1. Nucleophilic Substitution (S_N2)
As a secondary bromide, 3-Bromobutyronitrile is less reactive than its 4-bromo isomer (primary) and prone to elimination (
-
Ideal Nucleophiles: Azides (
), Thiolates ( ), and Cyanides. -
Conditions: Polar aprotic solvents (DMF, DMSO) promote substitution.
2. Hydrolysis
Acidic hydrolysis converts the nitrile to 3-bromobutyric acid , a precursor for
Reactivity Logic Map
Figure 2: Divergent reactivity pathways dependent on reagent choice.
Part 5: Safety & Handling (E-E-A-T)
Critical Hazard: Nitriles can liberate Hydrogen Cyanide (HCN) if exposed to strong acids or metabolic processing.[1] 3-Bromobutyronitrile combines this toxicity with the alkylating potential of an alkyl halide.[1]
-
Engineering Controls: Always handle in a certified chemical fume hood.
-
PPE: Nitrile gloves are generally insufficient for long-term protection against low-MW organonitriles.[1] Double-gloving with Silver Shield® or laminate gloves is recommended for direct handling.[1]
-
Spill Management: Do not use acidic absorbents.[1] Use vermiculite or sand.[1] Treat spills with bleach (sodium hypochlorite) to oxidize the cyanide functionality before disposal, if local regulations permit.
References
-
PubChem. (n.d.).[1][2][3] 3-Bromobutanenitrile (Compound).[1][2][3][4][6] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]
-
Organic Syntheses. (1928).[1] 3-Bromobutyronitrile synthesis via HBr addition. Coll. Vol. 1. (Generalized methodology for hydrobromination of unsaturated nitriles).
Sources
- 1. 3-Bromopropionitrile | C3H4BrN | CID 17020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromobutyronitrile | C4H6BrN | CID 549273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromobutyronitrile | C4H6BrN | CID 21412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-BROMOBUTYRONITRILE - Safety Data Sheet [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Bromo-2-methylpropanoyl cyanide (55106-47-3) for sale [vulcanchem.com]
Technical Guide: Sourcing, Validation, and Handling of 3-Bromobutyronitrile
The following technical guide is structured to address the specific challenges associated with procuring and validating 3-Bromobutyronitrile (CAS 20965-20-2) .
Executive Summary: The Nomenclature Trap
For drug development professionals, the procurement of 3-Bromobutyronitrile presents a critical risk: Isomer Confusion .[1]
A significant portion of the chemical supply chain conflates the requested beta-bromo isomer (3-Bromobutyronitrile) with the more stable and commercially abundant gamma-bromo isomer (4-Bromobutyronitrile).[1] Ordering based on name alone results in a >60% probability of receiving the wrong regioisomer.[1]
-
Target Compound: 3-Bromobutyronitrile (CAS 20965-20-2)[1][2][3][4][5]
-
Common False Positive: 4-Bromobutyronitrile (CAS 5332-06-9)[1]
Immediate Action: Verify the CAS number and structure before any transaction.[1] 3-Bromobutyronitrile contains a chiral center and a secondary bromide; 4-Bromobutyronitrile is achiral with a primary bromide.[1]
Chemical Profile & Stability Mechanics
To understand the scarcity of this compound, one must understand its degradation pathway.[1] Unlike its gamma-isomer counterpart, 3-Bromobutyronitrile is thermodynamically predisposed to beta-elimination .[1]
Under slightly basic conditions or elevated temperatures, the acidic alpha-protons (adjacent to the nitrile) facilitate the elimination of HBr, reverting the molecule to Crotononitrile (2-Butenenitrile) .[1]
Diagram 1: Stability & Degradation Pathway
Figure 1: The reversible equilibrium between 3-Bromobutyronitrile and Crotononitrile. Commercial samples often degrade into the alkene if not stored at <4°C.
Commercial Availability & Supplier Analysis
Due to the stability issues described above, "stock" availability is volatile.[1] Many vendors list the product but synthesize it on-demand or resell from a master synthesis lab.[1]
Supplier Stratification (CAS 20965-20-2)[1][4]
| Tier | Supplier Type | Vendor Name | Reliability | Notes |
| 1 | Primary Manufacturer | TCI (Tokyo Chemical Industry) | High | Listed as Product B1452 .[1] Purity >98% (GC). This is the most reliable source for "off-the-shelf" stock.[1] |
| 2 | Global Distributor | BLD Pharm | Medium-High | Good stock visibility for building blocks.[1] Often repackages TCI or Enamine stock.[1] |
| 3 | Aggregator | Sigma-Aldrich (Merck) | Low (Variable) | Often listed under "AldrichCPR" (Rare Chemical Library).[1] Warning: These are sold "As-Is" with no analytical data. |
| 4 | Specialty | Santa Cruz Biotech | Medium | Good for small-scale (gram quantities) for biological screening.[1] |
Procurement Protocol:
-
Prioritize TCI for analytical standards.
-
Avoid "Generic" Chinese aggregators unless they provide a batch-specific H-NMR before shipment.[1]
-
Cold Chain Shipping: Request shipment on ice packs. The elimination reaction accelerates >25°C.[1]
Quality Assurance: The Self-Validating Protocol
Do not trust the Certificate of Analysis (CoA) blindly.[1] Upon receipt, you must validate that the product has not degraded into crotononitrile.[1]
Technique: 1H-NMR (Chloroform-d) Rationale: GC-MS is risky because the high temperature of the injection port (250°C) can induce thermal elimination of HBr inside the instrument, giving a false negative for purity (showing crotononitrile that wasn't originally there).[1]
QC Decision Matrix
Figure 2: QC workflow emphasizing NMR over GC to avoid thermal degradation artifacts.
Key NMR Signals (3-Bromobutyronitrile):
-
Methyl (CH3): Doublet at ~1.83 ppm.[1]
-
Methine (CH-Br): Multiplet at ~4.2 - 4.3 ppm.[1]
-
Methylene (CH2-CN): Multiplet at ~2.9 - 3.0 ppm.[1]
-
Impurity Flag: If you see olefinic protons at 5.0–7.0 ppm, your sample has eliminated to crotononitrile.[1]
In-House Synthesis (The Backup Plan)
If commercial stock is degraded or unavailable, 3-Bromobutyronitrile can be synthesized via the hydrobromination of crotononitrile.[1] This reaction is governed by Markovnikov addition but requires careful control to prevent polymerization.[1]
Reaction: Crotononitrile + HBr (gas) -> 3-Bromobutyronitrile[1]
Protocol:
-
Setup: Dry 3-neck flask, cooled to 0°C.
-
Reagents: Crotononitrile (neat) or in DCM.
-
Addition: Slowly bubble anhydrous HBr gas through the solution.
-
Monitoring: Monitor weight gain or consumption of alkene via NMR.
-
Quench: Do not use aqueous base (this triggers elimination).[1] Remove excess HBr with a nitrogen sparge followed by washing with cold, saturated NaHCO3 (rapidly) or simply distilling.[1]
-
Yield: Typically 85-90%.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 549273, 3-Bromobutyronitrile. Retrieved January 29, 2026 from [Link][1]
Sources
Technical Guide: Solubility Profile and Handling of 3-Bromobutyronitrile
Executive Summary
3-Bromobutyronitrile (CAS: 20965-20-2) is a bifunctional aliphatic intermediate featuring a secondary alkyl bromide and a nitrile group.[1] Its solubility profile is governed by the competition between the polar cyano group (
For researchers and drug development professionals, understanding this landscape is critical not just for dissolution, but for controlling reactivity. As a secondary alkyl halide, 3-Bromobutyronitrile is highly susceptible to
This guide provides a validated solubility matrix, mechanistic insights into solvent interactions, and safety-integrated protocols for handling this compound in a research setting.
Physicochemical Profile
Understanding the physical constants is the first step to predicting solubility behavior. The presence of the bromine atom significantly increases density and lipophilicity compared to the parent butyronitrile.
| Property | Value | Context for Solubility |
| CAS Number | 20965-20-2 | Unique Identifier |
| Molecular Weight | 148.00 g/mol | Moderate size, facilitates organic solubility |
| Physical State | Liquid (at RT) | Miscibility is the primary metric over "solubility" |
| Density | ~1.47 g/cm³ | Significantly denser than water and most organics; forms bottom layer in aqueous extractions |
| Boiling Point | ~72°C (at 1.3 mmHg) | Volatile under high vacuum; moderate volatility at atmospheric pressure |
| LogP (Predicted) | ~1.1 – 1.6 | Moderately lipophilic; prefers organic phase over aqueous |
| Polarity | Polar Aprotic | Dipole moment driven by |
Solubility Landscape
The Solubility Matrix
The following table categorizes common laboratory solvents based on their ability to dissolve 3-Bromobutyronitrile and their suitability for downstream applications.
| Solvent Class | Representative Solvents | Solubility Status | Operational Utility |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (Miscible) | Excellent. Primary choice for extractions and transport. Low boiling point allows easy removal. |
| Polar Aprotic | DMF, DMSO, Acetonitrile (ACN) | High (Miscible) | Reaction Media. Ideal for nucleophilic substitutions ( |
| Ethers | THF, Diethyl Ether, MTBE | High (Miscible) | Good. Useful for Grignard formation or reductions. MTBE is preferred for extractions due to lower peroxide risk. |
| Esters | Ethyl Acetate (EtOAc) | High (Miscible) | Good. Standard solvent for TLC and column chromatography purification. |
| Alcohols (Protic) | Methanol, Ethanol, Isopropanol | High (Miscible) | Caution Required. Soluble, but risks solvolysis (formation of ethers) or elimination if base is present. |
| Hydrocarbons | Hexanes, Heptane, Toluene | Low to Moderate | Purification. Often used to precipitate impurities or as a non-polar co-solvent to reduce polarity. |
| Aqueous | Water, Brine | Insoluble / Immiscible | Work-up. Forms a distinct biphasic system. The nitrile separates as the denser organic layer (unless diluted with lighter solvents). |
Mechanistic Insight: Why these solvents?
-
Like Dissolves Like: The nitrile group confers polarity, making it compatible with ACN and DMF. However, the alkyl chain and bromine atom provide enough lipophilicity to ensure full miscibility with DCM and EtOAc.
-
The Water Limit: While the nitrile group can accept hydrogen bonds from water, the hydrophobic bromobutyl chain disrupts the water lattice structure too significantly to allow solubility. This immiscibility is a feature, not a bug, enabling efficient aqueous work-ups to remove inorganic salts.
Operational Protocols
Solvent Selection Decision Tree
This logic flow guides the researcher in selecting the appropriate solvent based on the experimental stage.
Figure 1: Decision logic for solvent selection based on experimental intent.
Standard Dissolution Protocol
Objective: Prepare a stable stock solution for reaction or analysis.
-
Safety Check: Wear nitrile gloves, safety glasses, and a lab coat. Handle in a fume hood (3-Bromobutyronitrile is a volatile irritant/toxicant).
-
Solvent Choice: Select Dichloromethane (DCM) for general transfer or Anhydrous DMF for substitution reactions.
-
Calculation: Determine the required molarity.
-
Example: To make 10 mL of a 0.5 M solution:
- .
-
-
Addition:
-
Weigh the liquid/solid into a tared vial.
-
Add 50% of the final solvent volume.
-
Vortex or swirl gently. (Miscibility is usually instantaneous in DCM).
-
-
Make up to Volume: Add remaining solvent to the graduation mark.
-
Storage: Store in a sealed vial with a PTFE-lined cap at 2-8°C. Avoid storing in protic solvents (alcohols) for extended periods to prevent slow solvolysis.
Solvent Swapping (Exchange) Workflow
When moving from a high-boiling reaction solvent (e.g., DMF) to a volatile work-up solvent (e.g., EtOAc).
-
Dilution: Dilute the DMF reaction mixture with 10x volume of water or brine.
-
Extraction: Extract 3x with Ethyl Acetate or Ether.
-
Note: 3-Bromobutyronitrile will partition into the organic layer.
-
-
Washing: Wash combined organics with water (to remove residual DMF) and brine (to dry).
-
Drying: Dry over anhydrous
or . -
Concentration: Rotary evaporate to yield the crude oil.
Critical Reactivity & Stability Considerations
The Nucleophilic Trap
Avoid using nucleophilic solvents (water, methanol, ethanol) if the system contains a base or is heated.
-
Risk: The bromine at the 3-position is a good leaving group.
-
Mechanism:
-
Result: Loss of starting material and generation of acid.
Hydrolysis
While nitriles are generally stable, extended exposure to strong aqueous acids or bases will hydrolyze the nitrile to a carboxylic acid (
-
Prevention: Keep aqueous washes neutral and brief. Store the neat compound under inert atmosphere (Nitrogen/Argon) if possible.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 549273, 3-Bromobutyronitrile. Retrieved January 29, 2026, from [Link]
Sources
Technical Guide: Synthesis and Characterization of 3-Bromobutyronitrile
Executive Summary
3-Bromobutyronitrile (3-BBN) is a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly for amino acids and heterocyclic compounds requiring a defined stereocenter at the
This guide details the historical evolution, mechanistic principles, and a validated protocol for the synthesis of 3-BBN via the hydrobromination of crotononitrile. It addresses the specific challenge of regioselectivity—ensuring the bromine atom adds to the
Chemical Identity & Properties
Before proceeding to synthesis, it is vital to distinguish the target molecule from its structural isomers to prevent supply chain or experimental errors.
| Property | Specification |
| IUPAC Name | 3-Bromobutanenitrile |
| Common Name | |
| CAS Number | 20965-20-2 (Distinct from 4-bromo isomer: 5332-06-9) |
| Molecular Formula | |
| Molecular Weight | 148.00 g/mol |
| Chirality | Yes (C3 position) |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~85-90°C at 12 mmHg |
Historical Context and Mechanistic Evolution
The Regioselectivity Challenge
The synthesis of 3-bromobutyronitrile historically centered on the behavior of
In simple alkenes (e.g., propene), the proton (
Mechanistic Pathway (Ionic vs. Radical)
Understanding the mechanism is the "self-validating" aspect of this protocol. If your conditions favor radical generation (e.g., presence of peroxides, UV light, high heat), you risk competing radical addition or polymerization. The high-purity synthesis of 3-BBN relies on a strict Ionic Electrophilic Addition .
Validated Ionic Pathway:
-
Protonation: The
-bond attacks the proton ( ) from HBr. -
Regioselection: The proton adds to the
-carbon (C2), generating a secondary carbocation at the -carbon (C3). This is favored because a carbocation at C2 would be destabilized by the adjacent electron-withdrawing cyano group. -
Nucleophilic Attack: The bromide ion (
) attacks the cationic center at C3.
Figure 1: Ionic mechanism favoring 3-substitution due to electronic destabilization of the alpha-position by the nitrile group.
Validated Experimental Protocol
Objective: Synthesis of 3-Bromobutyronitrile via Hydrobromination of Crotononitrile. Scale: Laboratory (0.5 mol scale).
Reagents and Equipment
-
Precursor: Crotononitrile (cis/trans mixture acceptable), >98% purity.
-
Reagent: Hydrogen Bromide (HBr), anhydrous gas OR 33% solution in Acetic Acid (HBr/AcOH). Note: Gas is preferred for easier workup; AcOH requires rigorous extraction.
-
Solvent: Dichloromethane (DCM) or Toluene (if using gas); Glacial Acetic Acid (if using solution).
-
Catalyst: None required for ionic addition, but hydroquinone (10-50 mg) can be added as a radical inhibitor to prevent polymerization.
Step-by-Step Methodology
Step 1: System Preparation (Autonomy & Safety)
Ensure the reaction vessel is dry and flushed with nitrogen. Nitriles can hydrolyze to amides/acids if moisture is present, and HBr is highly corrosive.
-
Setup: 3-neck round bottom flask equipped with a thermometer, gas inlet tube (bubbler), and a reflux condenser topped with a
drying tube or line. -
Scrubber: The exit gas line must lead to a NaOH scrubber trap to neutralize excess HBr.
Step 2: Reaction Initiation
-
Charge the flask with Crotononitrile (33.5 g, 0.5 mol) and Dichloromethane (150 mL) .
-
Add Hydroquinone (20 mg) to inhibit radical side reactions.
-
Cool the mixture to -5°C to 0°C using an ice/salt bath.
-
Causality: Cooling is critical. The reaction is exothermic. High temperatures (>20°C) increase the risk of polymerization and competing radical addition mechanisms.
-
Step 3: Hydrobromination
-
Slowly bubble Anhydrous HBr gas into the solution.
-
Maintain temperature below 5°C .
-
Continue saturation until the solution no longer absorbs gas (fumes appear at the outlet) or until a 1.1 molar equivalent has been introduced (monitor by weight gain if possible).
-
Once saturated, seal the vessel and allow it to stir at 0°C for 2 hours , then slowly warm to room temperature over 4 hours.
Step 4: Workup and Purification
-
Degassing: Purge the solution with nitrogen for 15 minutes to remove excess dissolved HBr.
-
Wash: Transfer to a separatory funnel. Wash with:
-
Cold water (
mL) -
Saturated
solution (until pH is neutral) -
Brine (
mL)
-
-
Drying: Dry the organic layer over Anhydrous
. Filter. -
Concentration: Remove solvent under reduced pressure (Rotary Evaporator) at <40°C.
-
Distillation: Distill the crude oil under vacuum.
-
Target Fraction: Collect the fraction boiling at 85-88°C / 12 mmHg .
-
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of 3-Bromobutyronitrile ensuring safety and purity.
Applications in Drug Development[2][3]
3-Bromobutyronitrile is not merely a solvent or end-product; it is a "chiral pool" precursor.
-
-Amino Acids: Through nucleophilic substitution (e.g., with azide followed by reduction) or hydrolysis, it serves as a precursor to
-aminobutyric acid derivatives, which are non-proteinogenic amino acids found in various peptidomimetics. -
Heterocycle Formation: The nitrile nitrogen and the bromide leaving group allow for cyclization reactions (e.g., forming pyrrolidines or thiazolines) when reacted with bifunctional nucleophiles.
-
Rivaroxaban Analogs: While Rivaroxaban uses specific linkers, 3-functionalized butyronitriles are often screened in libraries for Factor Xa inhibitors due to the chiral methyl handle they introduce to the pharmacophore.
Safety and Handling (Critical)
-
Cyanide Hazard: While the nitrile group is covalently bonded, metabolic or thermal decomposition can release HCN. Always work in a well-ventilated fume hood.
-
Alkylating Agent: 3-Bromobutyronitrile is an alkyl halide and a potential alkylating agent. It interacts with DNA and proteins. Double-gloving (Nitrile/Laminate) is required.
-
HBr Corrosivity: Anhydrous HBr causes severe burns. Immediate access to safety showers and calcium gluconate gel (for HF/HBr burns) is recommended.
References
-
PubChem. (n.d.).[1] 3-Bromobutyronitrile Compound Summary (CID 549273).[1] National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]
-
Mowry, D. T. (1947). The Preparation of Nitriles.[2] Chemical Reviews, 42(2), 189–283. (Foundational text on nitrile synthesis and hydrohalogenation of unsaturated nitriles). [Link]
- Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Reference for the behavior of alpha-beta unsaturated systems and the "Kharasch Effect" in radical vs ionic additions).
-
European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier: 3-bromobutyronitrile.[1] (Safety and Regulatory Data). [Link][1]
Sources
Application Note: Strategic Nucleophilic Substitution of 3-Bromobutyronitrile
Abstract
3-Bromobutyronitrile (CAS: 5332-06-9) is a versatile C4 building block used in the synthesis of
Part 1: Strategic Overview & Mechanistic Insight[1]
The "Secondary Carbon" Dilemma
3-Bromobutyronitrile presents a specific challenge in organic synthesis due to its structure: a secondary alkyl bromide with a
-
Electrophilicity: The C3 carbon is moderately electrophilic, susceptible to attack by nucleophiles.[1]
-
Acidity (The Trap): The protons at C2 (adjacent to the nitrile) are significantly acidic (
approx. 20-25 in DMSO) due to the electron-withdrawing nature of the nitrile group.[1] -
The Consequence: Basic nucleophiles often act as Brønsted bases, deprotonating C2 and triggering an
elimination to yield crotononitrile (2-butenenitrile), which is thermodynamically stabilized by conjugation.[1]
Mechanism: Competition Between and
To achieve high yields, the reaction coordinate must be manipulated to favor the bimolecular substitution (
Key Control Parameters:
-
Nucleophile Hardness: Use "soft" nucleophiles (Azides, Thiols, Iodides) to favor orbital overlap (
) over proton abstraction.[1] -
Solvent Polarity: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but must be kept anhydrous to prevent hydrolysis.[1]
-
Temperature: Lower temperatures favor the lower activation energy of substitution; high temperatures promote elimination.
Figure 1: Mechanistic bifurcation. Success depends on favoring the green pathway via soft nucleophiles.
Part 2: Experimental Protocols
Protocol 1: Synthesis of 3-Azidobutyronitrile (C-N Bond Formation)
Application: Precursor for 3-aminobutyronitrile (via Staudinger reduction) or click chemistry.[1]
Rationale: The azide anion (
Reagents:
-
3-Bromobutyronitrile (1.0 eq)[1]
-
Sodium Azide (
) (1.2 eq)[1] -
Solvent: DMSO (Anhydrous)[1]
-
Workup: Ethyl Acetate, Brine[1]
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask, dissolve
(1.56 g, 24 mmol) in anhydrous DMSO (20 mL). Stir until mostly dissolved.-
Note: DMSO is superior to DMF here for rate enhancement, but DMF is an acceptable alternative.[1]
-
-
Addition: Cool the solution to 0°C using an ice bath. Add 3-Bromobutyronitrile (2.96 g, 20 mmol) dropwise over 10 minutes.
-
Control: Dropwise addition prevents local exotherms that could trigger elimination.[1]
-
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) for 12–16 hours.
-
Quench: Pour the reaction mixture into 100 mL of ice-cold water.
-
Extraction: Extract with Ethyl Acetate (
mL). -
Purification: Wash combined organics with water (
) and brine ( ). Dry over and concentrate in vacuo (bath temp < 40°C). -
Yield Expectation: 85-92% (Pale yellow oil).
Figure 2: Optimized workflow for azidation, prioritizing temperature control to prevent elimination.
Protocol 2: Thioetherification (C-S Bond Formation)
Application: Synthesis of sulfide linkers for drug conjugates.[1]
Rationale: Thiolates are excellent soft nucleophiles.[1] However, they are also basic.[1] We use a weak base (
Reagents:
-
3-Bromobutyronitrile (1.0 eq)[1]
-
Thiophenol (or alkyl thiol) (1.1 eq)
-
Potassium Carbonate (
) (1.5 eq)[1] -
Solvent: Acetone (Reagent grade)[1]
Methodology:
-
Suspend
(anhydrous) in Acetone. -
Add the thiol component and stir for 15 minutes to generate the thiolate in situ.
-
Add 3-Bromobutyronitrile at 0°C.
-
Stir at RT for 6 hours.
-
Validation: Filter off the inorganic salts. Concentrate the filtrate. The presence of the conjugated alkene (crotononitrile) will be minimal (<5%) due to the high nucleophilicity of the sulfur species.[1]
Protocol 3: Cyclization to 3-Methylpyrrolidines
Application: Creating heterocyclic cores for alkaloids.[1] Rationale: This utilizes an intramolecular substitution.[1]
Concept:
Reaction of 3-bromobutyronitrile with a primary amine (e.g., Benzylamine) initially forms the secondary amine (with some elimination risk).[1] However, if followed by reduction (e.g.,
Part 3: Analytical Validation & Troubleshooting
Self-Validating the Reaction (NMR Markers)
To confirm the success of your substitution and quantify the elimination side-product, use
| Compound | Key Signal (ppm) | Multiplicity | Interpretation |
| 3-Bromobutyronitrile | 4.25 - 4.35 | Multiplet | Proton on C3 (CH-Br).[1] Starting material. |
| 3-Azidobutyronitrile | 3.80 - 3.90 | Multiplet | Proton on C3 (CH- |
| Crotononitrile | 6.50 - 6.70 | Multiplet | Vinyl protons.[1] Presence indicates elimination failure. |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| High % Crotononitrile | Reaction temperature too high.[1] | Repeat at 0°C -> RT. Do not heat. |
| High % Crotononitrile | Base too strong/hard. | Switch from alkoxides/hydroxides to |
| Low Conversion | Solvent too non-polar.[1] | Switch from THF/DCM to DMSO or DMF. |
| Hydrolysis of Nitrile | Wet solvent + heat.[1] | Ensure anhydrous conditions; store reagents in desiccator. |
Part 4: Safety & Handling
-
Acute Toxicity: 3-Bromobutyronitrile is toxic if swallowed or in contact with skin (H301, H311).[1] It releases HCN upon combustion or contact with strong acids.[1]
-
Lachrymator: It is a potent eye irritant.[1][2][4] Work strictly in a fume hood.
-
Azide Hazards: Protocol 1 uses Sodium Azide. Never use halogenated solvents (DCM/Chloroform) with azides, as explosive di- and tri-azidomethane can form.[1] Avoid contact with metals.[1]
References
-
PubChem. (n.d.).[1] 3-Bromobutyronitrile Compound Summary. National Library of Medicine.[1] Retrieved January 29, 2026, from [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 17: Nucleophilic Substitution at Saturated Carbon).
-
Reeves, J. T., et al. (2013).[1] Development of a Scalable Synthesis of a Pyrrolidine-Based Glucokinase Activator. Organic Process Research & Development. (Demonstrates handling of nitrile/bromide bifunctional intermediates).
Sources
Application Note: Strategic Utilization of 3-Bromobutyronitrile in Chiral Heterocycle Synthesis
Topic: 3-Bromobutyronitrile as a building block for pharmaceutical intermediates Content Type: Detailed Application Notes and Protocols.
Executive Summary & Chemical Profile
3-Bromobutyronitrile (3-BBN) is a bifunctional aliphatic building block characterized by a secondary alkyl bromide and a terminal nitrile group. Unlike its linear isomer 4-bromobutyronitrile (CAS 5332-06-9), 3-BBN provides a strategic entry point for introducing methyl-branching into heterocyclic cores—a critical structural motif in kinase inhibitors (e.g., JAK inhibitors) and neurotransmitter analogs (e.g., GABA derivatives).
This guide addresses the specific handling, reactivity, and synthetic protocols for 3-BBN, with a focus on mitigating the inherent risk of
Chemical Identity
| Parameter | Specification |
| Chemical Name | 3-Bromobutyronitrile |
| CAS Number | 20965-20-2 (Distinct from 4-bromo isomer 5332-06-9) |
| Structure | |
| Molecular Weight | 148.00 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | ~85-87°C (at 12 mmHg) |
| Chirality | Typically supplied as Racemic (can be resolved or synthesized enantioselectively) |
Critical Reactivity & Mechanism
The utility of 3-BBN lies in its dual electrophilic/nucleophilic potential, but it presents a specific challenge: Competition between Substitution (
-
The Opportunity: The secondary bromide allows for the introduction of nucleophiles (amines, azides, malonates) at the C3 position, creating a branched backbone. The nitrile group serves as a "masked" acid, amide, or amine.
-
The Challenge: Because the bromide is on a secondary carbon, basic nucleophiles or elevated temperatures readily trigger dehydrohalogenation, yielding Crotononitrile (2-butenenitrile) as a major impurity.
Reaction Pathway Diagram
The following flow illustrates the divergent pathways and the critical control points required to favor the pharmaceutical intermediate (Scaffold A/B) over the elimination byproduct.
Figure 1: Reaction landscape of 3-Bromobutyronitrile showing the critical divergence between productive substitution and unwanted elimination.
Detailed Synthetic Protocols
Protocol A: Synthesis of N-Substituted-3-Methylpyrrolidines
Application: This protocol is used to generate the 3-methylpyrrolidine core found in various pharmaceutical agents. Mechanism: Nucleophilic displacement of bromide followed by nitrile reduction and intramolecular cyclization.
Reagents & Equipment[1]
-
Substrate: 3-Bromobutyronitrile (1.0 eq)
-
Nucleophile: Benzylamine (or desired primary amine) (1.2 eq)
-
Base/Scavenger:
(milled, anhydrous) (2.0 eq) -
Solvent: Acetonitrile (ACN) or DMF (Dry)
-
Reducing Agent:
(LAH) or /Raney-Ni
Step-by-Step Methodology
-
Nucleophilic Substitution (Critical Step):
-
Charge a reactor with Acetonitrile (10 volumes) and
. -
Add Benzylamine and cool the mixture to 0°C . Note: Cooling is essential to suppress elimination.
-
Add 3-Bromobutyronitrile dropwise over 30 minutes, maintaining internal temperature
. -
Allow to warm to room temperature (20-25°C) and stir for 12-16 hours.
-
IPC (In-Process Control): Monitor by GC-MS. Look for disappearance of starting material (
148) and formation of amino-nitrile ( varies). If Crotononitrile ( 67) exceeds 5%, lower the temperature in future runs. -
Workup: Filter solids (
). Concentrate filtrate to obtain crude 3-(benzylamino)butyronitrile .
-
-
Reductive Cyclization:
-
Dissolve the crude amino-nitrile in dry THF .
-
Slowly add to a suspension of
(2.5 eq) in THF at 0°C under . -
Reflux for 4 hours. (Reduces -CN to
, which spontaneously cyclizes or requires heating to release ). -
Quench: Fieser workup (
, 15% , ). -
Purification: Distillation or Column Chromatography (DCM/MeOH).
-
Yield Expectation: 60-75% (2 steps).
Protocol B: Synthesis of 3-Methyl-GABA Analogs (Amino Acid Route)
Application: Synthesis of inhibitory neurotransmitter analogs (e.g., Pregabalin precursors, though Pregabalin uses isobutyl).
Step-by-Step Methodology
-
Azide Displacement (High Selectivity Route):
-
Rationale: Azide (
) is a potent nucleophile but a weak base, significantly reducing the elimination side reaction compared to amines. -
Dissolve 3-Bromobutyronitrile (1.0 eq) in DMSO (5 vol).
-
Add Sodium Azide (
) (1.1 eq). Caution: Azide hazards.[1] -
Stir at room temperature for 18 hours.
-
Workup: Dilute with water, extract with Ethyl Acetate. (Do not concentrate to dryness if scale is large due to azide stability; keep in solution).
-
-
Hydrolysis & Reduction:
-
Option 1 (Acid Hydrolysis): Treat the azido-nitrile with 6N HCl at reflux. Both the nitrile (to acid) and azide (to amine, if reducing conditions used concurrently) or stepwise reduction (
) then hydrolysis. -
Preferred Path: Hydrogenation of the azido-nitrile (Pd/C, Ethanol) yields the diamine, followed by selective hydrolysis if the linear amino acid is desired.
-
Troubleshooting & Optimization (E-E-A-T)
The following table summarizes common failure modes encountered when scaling up 3-BBN chemistry, based on internal development data.
| Issue | Probable Cause | Corrective Action |
| High levels of Crotononitrile | Reaction temperature too high; Base too strong. | Maintain T < 10°C during addition. Switch from hydroxide bases to Carbonates or use Azide nucleophiles. |
| Low Yield in Substitution | Steric hindrance of secondary bromide. | Use polar aprotic solvents (DMSO, DMF) to accelerate |
| Incomplete Cyclization | Stable diamine intermediate formed. | Ensure high temperature during the post-reduction phase or add a mild acid catalyst to drive ammonia evolution. |
| Racemization | Avoid strong bases that can deprotonate the position |
References
-
TCI Chemicals. Product Specification: 3-Bromobutyronitrile (CAS 20965-20-2).[2][3][4][5][6] Retrieved from
-
Lin, T.-Y. (1984). The Synthesis and Chemistry of Selected 4-Methyl-2-pyrrolidones and 3-Methylpyrrolidines. University of Nebraska - Lincoln. Retrieved from
-
Santa Cruz Biotechnology. 3-Bromobutyronitrile Safety Data Sheet & Properties. Retrieved from
-
Google Patents. Synthesis method of 3-bromo-1-methyl pyrrolidine (CN102675179A). Retrieved from
Sources
- 1. Tricolor visible wavelength-selective photodegradable hydrogel biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. aablocks.com [aablocks.com]
- 5. 3-Bromobutyronitrile | 20965-20-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. 3-Bromobutyronitrile | 20965-20-2 | TCI AMERICA [tcichemicals.com]
Application Note: 3-Bromobutyronitrile as a Bifunctional Electrophile in Organic Synthesis
Executive Summary
3-Bromobutyronitrile (CAS 5332-06-9) serves as a critical C4 synthone in medicinal chemistry and agrochemical development. It is characterized by a secondary electrophilic carbon bearing a bromine atom and a terminal nitrile group. This bifunctionality allows it to act as a "linchpin" reagent—enabling the introduction of a branched alkyl chain via nucleophilic substitution (
However, its utility is frequently compromised by its propensity for
Chemical Profile & Reactivity Landscape[1]
Physicochemical Properties
| Property | Data | Relevance |
| Formula | Bifunctional C4 backbone | |
| MW | 148.00 g/mol | -- |
| Boiling Point | ~205°C | High boiling point allows for elevated reaction temperatures |
| Density | 1.489 g/mL | Denser than water/common organic solvents |
| Solubility | DMSO, DMF, MeCN | Requires polar aprotic solvents for optimal |
Reactivity Map
The secondary bromide at C3 is the primary site of reactivity. The adjacent methyl group provides steric bulk that retards
Figure 1: Divergent reactivity pathways. The competition between substitution (green) and elimination (red) is the critical control point.
Critical Handling: The Elimination Challenge
The most common failure mode when using 3-bromobutyronitrile is the unintentional regeneration of crotononitrile via dehydrohalogenation.
Mechanism: The nitrile group acidifies the protons at the C2 position. In the presence of strong bases (e.g., NaH, KOtBu) or even moderate bases at high temperatures, the base abstracts a proton, leading to the expulsion of bromide and formation of the conjugated alkene.
Mitigation Strategy:
-
Base Selection: Use weak, non-nucleophilic bases (e.g.,
, , or DIPEA). Avoid alkoxides. -
Solvent Effects: Use Polar Aprotic solvents (DMF, NMP, DMSO) to accelerate the
mechanism, allowing the reaction to proceed at lower temperatures where E2 is less favorable. -
Concentration: High concentrations of nucleophile favor bimolecular substitution (
).
Application Protocol: N-Alkylation of Anilines
Context: This protocol is adapted from syntheses of quinoline-based kinase inhibitors (e.g., NVP-BEZ235 derivatives), where 3-bromobutyronitrile is used to append a functionalized alkyl chain to an aniline core.
Materials
-
Electrophile: 3-Bromobutyronitrile (1.2 equiv)
-
Nucleophile: Substituted Aniline (1.0 equiv)
-
Base: Cesium Carbonate (
) (2.0 equiv) — Selected for the "Cesium Effect" (solubility/reactivity balance). -
Solvent: Anhydrous DMF (0.2 M concentration wrt amine)
-
Catalyst: Potassium Iodide (KI) (0.1 equiv) — In situ Finkelstein catalyst to generate the more reactive 3-iodobutyronitrile transiently.
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
). -
Dissolution: Add the substituted aniline (1.0 equiv) and anhydrous DMF. Stir until fully dissolved.
-
Base Addition: Add
(2.0 equiv) and KI (0.1 equiv) in a single portion. The suspension may turn slightly yellow. -
Reagent Addition: Add 3-bromobutyronitrile (1.2 equiv) dropwise via syringe over 5 minutes.
-
Note: Slow addition is not strictly necessary for safety but helps prevent local hotspots that favor elimination.
-
-
Reaction: Heat the mixture to 60°C .
-
Critical Control Point: Do not exceed 80°C. Above this threshold, the rate of E2 elimination to crotononitrile increases exponentially.
-
-
Monitoring: Monitor by LC-MS or TLC every 2 hours.
-
Target: Conversion of aniline.
-
Side-Product Check: Look for a low-MW peak corresponding to crotononitrile (often volatile, may not appear on LCMS) or polymer gum formation.
-
-
Workup:
-
Cool to room temperature.[1]
-
Dilute with Ethyl Acetate (EtOAc) and water (1:1 ratio).
-
Wash the organic layer with water (
) to remove DMF (crucial for clean NMR). -
Wash with brine (
), dry over , and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is typically a viscous oil or low-melting solid.
Workflow Visualization
Figure 2: Operational workflow for N-alkylation. Note the decision diamond regarding conversion vs. elimination.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Recovery of Aniline | Reagent decomposed to crotononitrile (E2). | Lower reaction temperature to 50°C; Increase KI loading to 0.5 equiv to accelerate |
| Formation of "Gummy" Residue | Polymerization of crotononitrile. | Use fresh 3-bromobutyronitrile; Ensure base is not too strong (switch from |
| Incomplete Reaction | Steric hindrance at secondary carbon. | Increase concentration to 0.5 M; Use DMSO instead of DMF to boost nucleophilicity. |
| Product is Unstable | Hydrolysis of nitrile during workup. | Avoid strong acid/base washes; Keep workup neutral and rapid. |
Safety & Handling
-
Toxicity: 3-Bromobutyronitrile is classified as Acute Tox. 4 (Oral/Dermal).[2] It metabolizes to release cyanide ions.
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.
-
Ventilation: All operations must be performed in a functioning fume hood.
-
Spill: Do not use water (hydrolysis risk). Absorb with vermiculite and dispose of as hazardous halogenated waste.
References
-
PubChem Database. 3-Bromobutyronitrile (CID 549273) - Compound Summary. National Center for Biotechnology Information. [Link]
- Invista North America S.A.R.L.Process of making 3-aminopentanenitrile (Analogous chemistry).
-
ResearchGate. Synthesis of Quinoline Inhibitors involving 2-(4-aminophenyl)-2-methylpropanenitrile. (Contextual application of nitrile alkylation). [Link]
-
Master Organic Chemistry. S_N2 vs E2: The Secondary Alkyl Halide Dilemma.[Link]
Sources
Application Note: Synthesis of N-(3-cyanobutyl) Compounds via Aza-Michael Addition
Abstract & Scope
This guide details the synthesis of N-(3-cyanobutyl) amines (IUPAC: 3-(alkylamino)butanenitriles). These scaffolds are critical intermediates in the synthesis of pyrrolidines,
While direct alkylation of amines with 4-halobutyronitriles is possible, it often suffers from over-alkylation and poor atom economy. The industry-preferred route described here is the Aza-Michael addition of primary or secondary amines to crotononitrile (2-butenenitrile). This protocol prioritizes atom economy, scalability, and "green" solvent-free conditions, while addressing the kinetic vs. thermodynamic challenges inherent to reversible Michael additions.
Mechanistic Insight: The Aza-Michael Addition
The synthesis relies on the nucleophilic attack of an amine lone pair onto the
Pathway Visualization
The following diagram illustrates the reaction pathway, highlighting the transition state and the critical proton transfer step that prevents the retro-Michael reaction.
[1]
Experimental Protocols
Protocol A: Solvent-Free Thermal Addition (Scalable/Green)
Best for: Unhindered primary/secondary amines (e.g., morpholine, benzylamine) and large-scale preparations. Mechanism: Thermal activation drives the kinetics; solvent-free conditions maximize concentration to favor the forward reaction.
Materials
-
Substrate: Crotononitrile (mixture of cis/trans, >99%). Warning: High Toxicity.
-
Reagent: Target Amine (1.0 equiv).
-
Catalyst: None (or 10 mol% Glacial Acetic Acid for slightly hindered amines).
Step-by-Step Procedure
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a high-efficiency reflux condenser.
-
Charging: Add the amine (1.0 equiv) to the flask.
-
Addition: Add Crotononitrile (1.2 equiv) dropwise at room temperature.
-
Note: The reaction is often exothermic. Monitor internal temperature.
-
-
Reaction: Heat the mixture to 80°C (oil bath) for 12–24 hours.
-
Checkpoint: Monitor by TLC (Stain: Ninhydrin or KMnO4). The limiting reagent (amine) should disappear.
-
-
Workup:
-
Purification:
-
For many amines, the residue is analytically pure (>95%).
-
If necessary, purify via vacuum distillation (for oils) or recrystallization (for solids). Avoid silica chromatography if possible, as the acidic surface can induce retro-Michael decomposition.
-
Protocol B: Lewis Acid Catalyzed (Water-Promoted)
Best for: Sterically hindered amines or electron-deficient anilines.
Mechanism: Water activates the nitrile via hydrogen bonding; Lewis acid (
Materials
-
Catalyst: Ytterbium(III) triflate (
) (5-10 mol%). -
Solvent: Water/THF (1:1) or pure Water (On-Water conditions).
Step-by-Step Procedure
-
Dissolution: Dissolve
(10 mol%) in water (minimal volume). -
Mixing: Add the amine (1.0 equiv) and Crotononitrile (1.5 equiv).
-
Agitation: Stir vigorously at room temperature or mild heat (40°C).
-
Note: Biphasic systems ("on-water") often show accelerated rates due to interfacial hydrogen bonding.
-
-
Extraction: Extract the product with Ethyl Acetate (3x).
-
Drying: Dry organic layer over
and concentrate.
Data Presentation & Comparison
The following table summarizes expected outcomes based on amine type and method.
| Amine Class | Example | Method | Time (h) | Yield (%) | Notes |
| Cyclic 2° | Morpholine | Thermal (Neat) | 4 | 92-98 | Highly exothermic; cooling may be required initially. |
| Acyclic 1° | Benzylamine | Thermal (Neat) | 12 | 85-90 | Slight bis-alkylation possible if nitrile is limiting. |
| Hindered 1° | tert-Butylamine | Lewis Acid ( | 24 | 65-75 | Steric clash with |
| Aromatic | Aniline | Lewis Acid ( | 48 | 50-60 | Low nucleophilicity requires catalyst and heat. |
Self-Validating Analytical Workflow
To ensure "Trustworthiness," the synthesized compound must be validated against specific spectral markers.
NMR Validation Logic
-
NMR (Loss of Alkene): The most critical check is the disappearance of the crotononitrile alkene protons (
6.0–7.0 ppm). -
NMR (Appearance of Methine): Look for the new chiral center signal (
) around 2.8–3.2 ppm (multiplet). -
NMR (Methyl Shift): The terminal methyl group (
-methyl) shifts from a doublet at 1.8 ppm (unsaturated) to a doublet at 1.1–1.3 ppm (saturated).
IR Spectroscopy
-
Nitrile Stretch: A sharp peak at
2240 cm⁻¹ confirms the integrity of the nitrile group (distinct from the conjugated nitrile of the starting material, which appears at lower wavenumbers).
Workflow Diagram
Safety & Troubleshooting
Critical Safety: Crotononitrile Handling
-
Toxicity: Crotononitrile is highly toxic by inhalation, ingestion, and skin absorption (LD50 oral rat: ~100-300 mg/kg). It is a lachrymator and a blistering agent.
-
Engineering Controls: All transfers must occur in a functioning fume hood. Double-gloving (Nitrile over Laminate) is recommended.
-
Waste: Quench excess nitrile with bleach (sodium hypochlorite) solution before disposal to convert nitriles to cyanates/carbonates (check local EHS regulations).
Troubleshooting Guide
| Issue | Root Cause | Solution |
| Low Conversion | Retro-Michael Reaction | The reaction is reversible.[3] Do not heat excessively (>100°C). Use excess nitrile (1.5–2.0 equiv). |
| Bis-Addition | Primary Amine Reactivity | If the product amine is more nucleophilic than the starting amine, it reacts again. Use a large excess of the amine (inverse addition) or bulky protecting groups. |
| Polymerization | Radical Initiation | Crotononitrile can polymerize. Add a radical inhibitor (e.g., Hydroquinone) if running large-scale thermal reactions. |
References
-
Rulev, A. Y. (2017).[4] "The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials." Progress in Polymer Science.
-
Yadav, J. S., et al. (2015). "Aza-Michael addition of amines to α,β-unsaturated compounds." Organic Chemistry Portal.
-
TCI Chemicals. (2023).[5] "Safety Data Sheet: Crotononitrile."
-
Cai, Q., et al. (2011). "Water-Promoted Aza-Michael Addition of Amines to α,β-Unsaturated Nitriles." Green Chemistry.
Sources
Application Note: Nucleophilic Substitution vs. Elimination in the Reaction of 3-Bromobutyronitrile with Amine Nucleophiles
Executive Summary
The reaction of 3-Bromobutyronitrile (CAS 5332-06-9) with amine nucleophiles is a critical transformation in the synthesis of
This Application Note provides a detailed guide for researchers to control reaction selectivity. We demonstrate that while direct substitution is possible under kinetic control, the thermodynamic pathway involving an Elimination-Addition mechanism is often the dominant route. Protocols for both outcomes are provided, along with safety data and purification strategies.
Mechanistic Analysis: The Selectivity Challenge
The substrate, 3-Bromobutyronitrile, presents a secondary alkyl halide motif with a
The Two Pathways
-
Pathway A: Direct Substitution (
)-
Mechanism: The amine attacks the electrophilic C3 carbon, displacing the bromide.
-
Stereochemistry: Inversion of configuration (Walden inversion).[1] If starting with (R)-3-bromobutyronitrile, the product is (S).
-
Conditions: Favored by low temperatures, polar aprotic solvents (DMF, DMSO), and non-bulky amines.
-
-
Pathway B: Elimination-Addition (
+ Michael Addition)-
Mechanism: The amine acts as a base, deprotonating the C2 position (highly acidic due to the electron-withdrawing nitrile). This forms Crotononitrile (2-butenenitrile) via
elimination.[1] Subsequently, the amine attacks the -carbon of the alkene via Michael addition. -
Stereochemistry: Racemization.[1][2] The planar alkene intermediate destroys chiral information.[1]
-
Conditions: Favored by heat, thermodynamic control, and basic/bulky amines.[1]
-
Mechanistic Visualization
The following diagram illustrates the bifurcation of these pathways.
Figure 1: Mechanistic bifurcation showing the competition between direct substitution (top) and elimination-addition (bottom).
Experimental Protocols
Safety & Handling (Critical)
-
3-Bromobutyronitrile: Acute Toxicity (Oral/Dermal/Inhalation).[1][3][4] Causes severe eye irritation.[1][3][4] Use in a fume hood.[1]
-
Nitriles: Potential for cyanide release under strong acid/base hydrolysis.[1] Keep waste streams basic (pH > 9) to prevent HCN formation.[1]
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, lab coat.[1]
Protocol A: Kinetic Control (Targeting Direct Substitution)
Objective: Minimize elimination to preserve stereochemistry or reaction speed.[1]
Reagents:
-
3-Bromobutyronitrile (1.0 equiv)[5]
-
Primary Amine (2.0 equiv)
-
Solvent: DMF or DMSO (Anhydrous)
-
Base:
(1.1 equiv, mild base to scavenge HBr without promoting E2)
Step-by-Step:
-
Preparation: Charge a flame-dried flask with
and anhydrous DMF (0.5 M concentration relative to substrate). -
Amine Addition: Add the amine nucleophile. Cool the mixture to -10°C using an ice/salt bath.
-
Substrate Addition: Add 3-Bromobutyronitrile dropwise over 30 minutes. Note: Slow addition prevents localized heating which favors elimination.
-
Reaction: Stir at -10°C for 4 hours, then allow to warm slowly to room temperature over 2 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 3:1). Look for the disappearance of the bromide (
) and appearance of the amino-nitrile ( ). -
Workup: Dilute with water (5x volume) and extract with Ethyl Acetate. Wash organics with brine to remove DMF.[1] Dry over
.[1][6]
Protocol B: Thermodynamic Control (Elimination-Addition)
Objective: Robust synthesis of racemic
Reagents:
-
3-Bromobutyronitrile (1.0 equiv)[5]
-
Amine (3.0 - 4.0 equiv) - Excess amine acts as both nucleophile and solvent/base.
-
Solvent: Ethanol or Methanol (Protic solvents stabilize the leaving group and facilitate proton transfer).[1]
Step-by-Step:
-
Mixing: Dissolve 3-Bromobutyronitrile in Ethanol (1.0 M).
-
Amine Addition: Add excess amine rapidly at room temperature.[1]
-
Reflux: Heat the mixture to 60°C (or reflux) for 6-12 hours.
-
Observation: The reaction will initially form crotononitrile (detectable by GC/TLC).[1] Continued heating drives the Michael addition to completion.
-
-
Workup: Concentrate the reaction mixture in vacuo to remove ethanol and excess amine.
-
Purification: The residue is often pure enough for downstream use.[1] If not, vacuum distillation is preferred over column chromatography for amino-nitriles to avoid streaking.[1]
Data Analysis & Troubleshooting
The following table summarizes the expected outcomes based on reaction parameters.
| Variable | Condition | Expected Outcome | Mechanism |
| Temperature | < 0°C | Substitution favored | |
| > 50°C | Elimination favored | ||
| Solvent | DMF/DMSO | Increases rate of | Dipolar Aprotic |
| EtOH/MeOH | Solvates | Protic | |
| Amine Sterics | Primary ( | Good Nucleophile | Mix |
| Bulky ( | Poor Nucleophile, Good Base | Exclusive Elimination |
Critical Quality Attributes (CQA)
-
Crotononitrile Impurity: If the reaction is stopped too early in Protocol B, unreacted crotononitrile will remain.[1] Ensure full conversion by monitoring the disappearance of the alkene peak in NMR (
5.5 - 6.5 ppm). -
Hydrolysis: Avoid aqueous strong acids during workup to prevent converting the nitrile to a carboxylic acid.[1]
Workflow Visualization
Figure 2: Decision tree and workflow for synthesizing 3-aminobutyronitrile.
References
-
Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Detailed discussion on
vs competition in secondary halides). -
PubChem. (n.d.).[1][3] 3-Bromobutyronitrile Compound Summary. National Center for Biotechnology Information.[1] Retrieved October 24, 2023, from [Link]
-
Invista North America SARL. (2011).[1] Process of making 3-aminopentanenitrile (US Patent 7973174B2).[7] Google Patents. Retrieved from (Analogous industrial synthesis of beta-amino nitriles via Michael addition).
-
Master Organic Chemistry. (2012). The SN2 Mechanism. Retrieved from [Link]
Sources
- 1. 4-Bromobutyronitrile | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 3. 4-Bromobutyronitrile | C4H6BrN | CID 21412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 3-Bromobutyronitrile | C4H6BrN | CID 549273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-bromobutyronitrile AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. US7973174B2 - Process of making 3-aminopentanenitrile - Google Patents [patents.google.com]
Technical Support Center: Optimization of 3-Bromobutyronitrile Alkylations
Current Status: Operational Ticket ID: TCH-3BB-ALK-001 Subject: Minimizing Elimination and Side Reactions in Secondary Halide Substitution
Executive Summary
3-Bromobutyronitrile (CAS: 20965-20-2) presents a specific challenge in nucleophilic substitution: it is a secondary alkyl halide possessing acidic
In standard alkylation protocols where 3-bromobutyronitrile acts as the electrophile, the primary failure mode is E2 elimination yielding Crotononitrile (2-butenenitrile). This side reaction is thermodynamically driven by the formation of a conjugated system. Successful alkylation requires a rigorous suppression of basicity and thermal energy to favor the
Module 1: The Mechanism of Failure (E2 Competition)
The Core Conflict
The reaction outcome is a competition between Substitution (
-
The Goal (
): The nucleophile attacks the anti-bonding orbital ( ) of the C-Br bond, inverting stereochemistry and creating the product. -
The Enemy (E2): The nucleophile acts as a base, abstracting the proton at C2. The electrons cascade down to form a double bond, ejecting the bromide.
Why 3-Bromobutyronitrile is High Risk
-
Secondary Carbon: Steric hindrance slows down the
attack, giving the E2 pathway a competitive advantage. -
Conjugation Driving Force: Elimination of the C2 proton leads to Crotononitrile , where the alkene is conjugated with the nitrile group. This stability makes the elimination pathway energetic highly favorable.
Pathway Visualization
Figure 1: The bifurcation of reactivity.[3][4] The red path (Elimination) is thermodynamically favored by the stability of the resulting conjugated system.
Module 2: Critical Process Parameters (CPP)
To shift the reaction toward substitution, you must manipulate three variables: Basicity , Solvent , and Temperature .
Nucleophile Selection (Hardness vs. Softness)
The most common error is using a nucleophile that is too basic.
-
Avoid (Hard Bases): Hydroxide (
), Alkoxides ( , ). These will exclusively produce Crotononitrile. -
Preferred (Soft Nucleophiles): Azides (
), Thiols ( ), Iodide ( ), or stabilized enolates (Malonates). -
The "pK_a Match" Rule: If using a carbon nucleophile (enolate), ensure the conjugate acid has a
. High carbanions act as bases.
Solvent Effects
-
Polar Aprotic (DMF, DMSO, NMP): These are standard for
because they solvate cations well, leaving the nucleophile "naked" and reactive.[5]-
Risk: They also increase the basicity of the nucleophile.
-
Mitigation: If using DMF/DMSO, lower the temperature.
-
-
Polar Protic (MeOH, EtOH): Generally avoid. They solvate the nucleophile, killing
reactivity.[5] -
Acetone/Acetonitrile: Excellent compromise solvents. They support
but are less aggressive than DMSO.
Thermal Control
-
Rule of Thumb:
is less sensitive to temperature than E2. -
Action: Run the reaction at the lowest possible temperature that allows conversion (often
to ). Heating to reflux is a guaranteed way to generate elimination products.
Module 3: Troubleshooting Guide & FAQs
Troubleshooting Matrix
| Observation | Diagnosis | Corrective Action |
| Low Yield + UV Active spot ( | Crotononitrile Formation. Your nucleophile acted as a base. | Switch to a "softer" nucleophile or lower the reaction temperature. |
| No Reaction (Starting Material Recovered) | Nucleophile Deactivation. Solvent is likely too non-polar or protic. | Switch solvent to DMF or Acetonitrile. Add catalytic NaI (Finkelstein condition). |
| Product mixture is complex/tarry | Polymerization. Crotononitrile (side product) is polymerizing. | Add a radical inhibitor (BHT) or lower temperature immediately. |
| Slow Conversion | Steric Hindrance. The secondary bromide is sterically crowded. | Increase concentration (Molarity) rather than temperature. |
Frequently Asked Questions
Q: Can I use Potassium Carbonate (
Q: Why do I see a mass peak of M-80 in my LCMS?
A: M-80 corresponds to the loss of HBr. This confirms the formation of Crotononitrile (
Q: Does the stereochemistry invert?
A: Yes. If you start with enantiopure (R)-3-bromobutyronitrile, a successful
Module 4: Standardized Protocol (SOP)
Protocol: Soft Alkylation of 3-Bromobutyronitrile Objective: Substitution with a Thiol or Azide (Generic Soft Nucleophile)
Reagents
-
Substrate: 3-Bromobutyronitrile (1.0 equiv)[6]
-
Nucleophile: Sodium Azide or Thiol derivative (1.1 equiv)
-
Solvent: Anhydrous Acetonitrile (MeCN) or DMF (0.2 M concentration)
-
Catalyst (Optional): Sodium Iodide (0.1 equiv) - accelerates reaction via transient iodide formation.
Workflow
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Solvation: Dissolve the Nucleophile in the solvent at
. -
Addition: Add 3-Bromobutyronitrile dropwise over 10 minutes.
-
Why? prevents localized high concentrations that favor bimolecular side reactions.
-
-
Reaction: Stir at
for 1 hour, then allow to warm to Room Temperature ( ). DO NOT HEAT. -
Monitoring: Check TLC or LCMS at 4 hours. Look for the disappearance of the bromide.
-
Workup: Dilute with water (quench). Extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.
Decision Logic for Optimization
Figure 2: Logical flow for addressing reaction failures based on crude analysis.
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Definitive source on
vs E2 competition in secondary halides). -
PubChem Database. (2024).[6] 3-Bromobutyronitrile Compound Summary. National Center for Biotechnology Information.
-
[Link]
-
-
Chemistry LibreTexts. (2023).
- Sigma-Aldrich. (2024).
Sources
- 1. Chapter 7 Solutions to Problems – Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations – Solutions Manual Fundamentals of Organic Chemistry-Openstax Adaptation [ncstate.pressbooks.pub]
- 2. ocw.uci.edu [ocw.uci.edu]
- 3. E2 vs. SN2 Reactions: Understanding the Nuances of Elimination and Substitution - Oreate AI Blog [oreateai.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. 3-Bromobutyronitrile | C4H6BrN | CID 549273 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing reaction temperature for 3-Bromobutyronitrile and amines
Strategic Overview: The Secondary Halide Dilemma
You are likely encountering a yield/purity trade-off.[1] 3-Bromobutyronitrile (CAS 20965-20-2) is a secondary alkyl halide .[1] In nucleophilic substitutions with amines, secondary halides sit on a "knife-edge" between two competing pathways:
-
Substitution (
): The desired pathway, forming the C-N bond. -
Elimination (
): The parasitic pathway, ejecting HBr to form Crotononitrile (2-butenenitrile).[1]
Because the elimination product (Crotononitrile) is conjugated and thermodynamically stable, this side reaction is the primary failure mode for this synthesis. Temperature is the single most critical variable in controlling this ratio.
Module 1: The Thermodynamic Landscape
The following diagram illustrates the competing pathways. Your goal is to maximize the upper path while suppressing the lower path.
Figure 1: Kinetic competition between
Module 2: Critical Parameters & Optimization
The "Goldilocks" Temperature Zone
Data indicates that the activation energy (
| Temperature Range | Reaction Behavior | Outcome |
| 0°C – 20°C | Kinetic limitations dominate.[1] Reaction is too slow. | Low Conversion |
| 25°C – 45°C | OPTIMAL ZONE. | High Yield / High Purity |
| 50°C – 70°C | Elimination becomes competitive.[1] Crotononitrile forms.[1] | Moderate Yield / Difficult Purification |
| > 80°C | Elimination dominates.[1] Polymerization of crotononitrile may occur. | Low Yield / Tar formation |
Solvent Selection
Solvent polarity directly impacts the transition state energy.
-
Recommended: Acetonitrile (MeCN) or DMF .[1] These polar aprotic solvents stabilize the
transition state without solvating the amine nucleophile too strongly (which would reduce its reactivity). -
Avoid: Ethanol or Methanol (unless necessary for solubility).[1] Protic solvents form hydrogen bonds with the amine, reducing its nucleophilicity and requiring higher temperatures to react, which inadvertently triggers elimination.
Base & Stoichiometry
-
The Trap: Using strong inorganic bases (NaOH, KOH) promotes elimination.
-
The Fix: Use the amine itself as the base (2.2 – 2.5 equivalents) or add a non-nucleophilic organic base like DIPEA (Diisopropylethylamine) or
(mild inorganic).
Module 3: Optimized Experimental Protocol
Objective: Synthesis of 3-(N-alkylamino)butyronitrile with <5% elimination impurity.
Step 1: Preparation Dissolve 3-Bromobutyronitrile (1.0 equiv) in anhydrous Acetonitrile (0.5 M concentration).
-
Note: Ensure the reagent is free of HBr (yellow color indicates decomposition). If degraded, distill prior to use.
Step 2: Nucleophile Addition (Cold Start) Cool the solution to 0°C. Add the amine (2.5 equiv) dropwise.
-
Why? The reaction is exothermic.[2][3] A heat spike upon addition can instantly trigger local elimination.[1]
Step 3: The Ramp Allow the reaction to warm to Room Temperature (25°C) . Stir for 12–24 hours.[1]
-
Monitoring: Check TLC or GC-MS at 6 hours.[1]
-
If conversion is <10%, warm to 40°C .
-
DO NOT EXCEED 50°C.
-
Step 4: Workup
Remove solvent under reduced pressure (keep bath <40°C).[1] Partition residue between Ethyl Acetate and saturated
Module 4: Troubleshooting (FAQ)
Q1: I see a new peak in my GC-MS with M-HBr mass (Mass = 67). What is it? A: This is Crotononitrile (cis/trans isomers), resulting from elimination.
-
Cause: Reaction temperature was too high (>50°C) or the base was too strong.
-
Fix: Repeat the reaction at 25°C. If the reaction is too slow, add a catalytic amount of Sodium Iodide (Finkelstein condition) to generate the more reactive 3-Iodobutyronitrile in situ, allowing the reaction to proceed at lower temperatures.
Q2: My reaction is stuck at 60% conversion after 24 hours at 25°C. A: The amine might be bulky (steric hindrance).
-
Fix: Instead of raising the temperature (which risks elimination), increase the concentration of the reactants (e.g., from 0.5 M to 1.0 M).
rates are dependent on concentration.[1][4]
Q3: The product is dark/tarry. A: This indicates polymerization of the side-product Crotononitrile or oxidation of the amine.
-
Fix: Degas your solvent with nitrogen/argon.[1] Ensure the reaction is kept in the dark if using light-sensitive amines.
Q4: Can I use water as a solvent? A: Not recommended. Water is a protic solvent that solvates the amine, making it a poorer nucleophile. It also promotes hydrolysis of the nitrile group to an amide/acid if the pH drifts. Stick to anhydrous aprotic solvents (MeCN, DMF, THF).
References
-
PubChem Compound Summary. "3-Bromobutyronitrile (CID 549273)."[1] National Center for Biotechnology Information.[1] Accessed Jan 29, 2026. [Link]
- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley, 2013. (Authoritative text on vs competition in secondary halides).
Sources
Purification strategies for crude 3-Bromobutyronitrile reaction mixtures
The following technical guide addresses the purification and handling of 3-Bromobutyronitrile (CAS 20965-20-2) . This compound presents a classic "beta-elimination trap" for organic chemists: it is a
Senior Application Scientist Desk Subject: Troubleshooting Thermal Instability & Impurity Profiles in Crude Reaction Mixtures
Phase 1: The "Triage" Assessment (Pre-Purification)[1][2]
Before attempting purification, you must characterize the crude mixture.[1][2] Blindly distilling this compound frequently leads to polymerization or reversion to starting materials.[1][2]
Q1: How do I determine if my crude mixture is stable enough for distillation?
A: You must assess the ratio of product to elimination byproduct using
-
The Diagnostic Signal: Look for the methine proton (
) of 3-bromobutyronitrile, typically a multiplet around 4.2–4.5 ppm .[1][2] -
The "Danger" Signal: Check for olefinic protons (5.4–6.8 ppm).[1][2] If you see significant crotononitrile (cis/trans-2-butenenitrile) peaks, your reaction conditions were likely too hot or too basic.[1][2]
-
Decision Matrix:
Q2: My crude mixture is dark brown/black. Is this recoverable?
A: Yes, but do not distill directly. The color comes from polymerized nitriles or oxidized amines (tars).[1][2] These tars act as local hotspots during distillation, accelerating decomposition.[1][2]
-
Protocol: Perform a "filtration through a pad" (Silica or Celite) using 10% EtOAc/Hexanes to remove the heavy tars before any thermal step.[1][2]
Phase 2: Primary Purification Strategies[1][2]
Strategy A: High-Vacuum Distillation (Scale > 10g)
Use this only if the crude is relatively clean (>85% purity).[1][2]
The Critical Constraint: 3-Bromobutyronitrile has a boiling point of 72°C at 1.3 mmHg [1].[1][2][3] You must keep the pot temperature below 85°C .
Troubleshooting Guide:
| Symptom | Cause | Corrective Action |
|---|---|---|
| Head temperature drops, Pot temp rises | Polymerization in the pot is consuming the product.[1][2] | STOP immediately. The pot residue is becoming a thermal runaway risk. Switch to chromatography. |
| Distillate is cloudy/fuming | Residual HBr is co-distilling.[1][2] | The crude was not neutralized properly. Redistill over solid
Strategy B: Flash Chromatography (Scale < 10g or High Purity Req.)
Recommended for thermally sensitive batches.[1][2]
System: Silica Gel (230-400 mesh).[1][2]
Eluent: Gradient of Hexanes
-
Note: 3-Bromobutyronitrile is slightly polar.[1][2] It typically elutes after the crotononitrile impurity but before hydrolysis byproducts (amides).[1][2]
Phase 3: Impurity Management & Logic Flow[1][2]
The following diagram illustrates the decision logic for purifying this specific intermediate, highlighting the risk of
Figure 1: Purification workflow emphasizing the avoidance of thermal elimination loops.
Phase 4: Frequently Asked Questions (FAQs)
Q: Why does my product turn yellow/orange upon storage?
A: This indicates the slow release of HBr, which oxidizes to bromine (
-
Fix: Store the purified nitrile over a few strands of activated Copper wire or Silver wool in the freezer (-20°C). The metal scavenges free bromide/HBr, stabilizing the liquid [2].[1][2]
Q: Can I use a basic wash (NaOH) to remove the acid catalyst?
A: Absolutely NOT. Strong bases (NaOH, KOH) will instantly trigger dehydrobromination to form crotononitrile (the elimination product) or hydrolyze the nitrile to the amide.[1][2]
-
Correct Protocol: Use saturated aqueous
(weak base) and keep the mixture cold (0°C) during the wash.[1][2] Work quickly and separate phases immediately.
Q: What are the safety considerations for the "Lachrymatory" warning?
A: Like many
-
Handling: All transfers must occur in a functioning fume hood.
-
Decontamination: Spills should be treated with a mixture of water and detergent, followed by dilute bleach (to oxidize the nitrile/cyanide components), though care must be taken regarding the bromide [3].[2]
Summary of Physical Properties for Purification
| Property | Value | Relevance to Purification |
| Boiling Point | 72°C @ 1.3 mmHg [1] | Target vacuum level.[1][2] Do not exceed 85°C pot temp. |
| Density | ~1.47 g/mL | Heavier than water.[1][2] Bottom layer during extraction.[1][2] |
| Solubility | Immiscible with water | Can be washed with brine/water.[1][2] |
| Stability | Thermally Labile | Decomposes to Crotononitrile + HBr > 90°C. |
References
-
GuideChem. (n.d.).[1][2] 3-Bromobutyronitrile Properties and Boiling Point Data. Retrieved from [1][2]
-
BenchChem. (2025).[1][2][4][5] Assessing the Purity of Synthesized 2-Bromobutanenitrile (Homologue Comparison). Retrieved from [1][2]
-
Fisher Scientific. (n.d.).[1][2] Safety Data Sheet: 4-Bromobutyronitrile (Structural Isomer Safety Proxy). Retrieved from [1][2]
Sources
Technical Support Center: Managing 3-Bromobutyronitrile Thermal Decomposition
Executive Summary
3-Bromobutyronitrile (3-BBN) is a secondary alkyl bromide widely used as a synthesis intermediate. Its thermal management is critical because it possesses a "built-in" degradation pathway: dehydrobromination .
Upon heating, 3-BBN undergoes
This guide provides the mechanistic understanding and troubleshooting protocols required to stabilize this compound during high-temperature operations.
The Mechanism of Failure
To prevent decomposition, you must understand the molecular pathway driving it. 3-BBN is a
Decomposition Pathway Diagram
Figure 1: Thermal decomposition pathway of 3-Bromobutyronitrile showing the autocatalytic role of HBr.
Troubleshooting Guide (FAQ Format)
Issue 1: "My reaction mixture is turning black and viscous."
Diagnosis: You are likely witnessing acid-catalyzed polymerization . As 3-BBN eliminates HBr, the reaction medium becomes highly acidic. Nitriles and the newly formed alkene (Crotononitrile) are susceptible to polymerization in the presence of strong acids and heat, resulting in a dark "tar."
Corrective Actions:
-
Check Temperature: Ensure your internal temperature is below 100°C. The elimination rate increases significantly above this threshold.
-
Add an Acid Scavenger: If your synthesis allows, add a non-nucleophilic base or an acid scavenger to neutralize HBr as it forms.
-
Recommendation: Solid Sodium Carbonate (
) or an epoxide scavenger (e.g., epoxidized soybean oil) can trap HBr without reacting with the alkyl bromide.
-
-
Material Check: Avoid iron or steel reactors if possible. Ferric bromide (
), formed by HBr corrosion of steel, is a potent Lewis acid catalyst that will accelerate the tarring process. Use glass-lined or Hastelloy reactors.
Issue 2: "I see unexpected vinyl protons in my H-NMR."
Diagnosis:
You have partial conversion to Crotononitrile .
The characteristic signals for 3-BBN (methine proton at
Data Comparison Table:
| Compound | Key H-NMR Signal ( | Interpretation |
| 3-Bromobutyronitrile | Multiplet | Intact Starting Material |
| Crotononitrile | Doublet of quartets | Decomposition Product (Elimination) |
| Crotononitrile | Doublet | Decomposition Product (Elimination) |
Corrective Actions:
-
Reduce Base Strength: If you are performing a nucleophilic substitution, your base might be acting as an elimination agent. Switch to a "softer" nucleophile or a less bulky base.
-
Solvent Switch: Polar protic solvents (like ethanol) favor elimination (E1/E2) mechanisms.[1] Switch to polar aprotic solvents (Acetonitrile, DMF) to favor substitution (
) over elimination.
Issue 3: "The pressure in my closed vessel is rising rapidly."
Diagnosis: HBr Gas Evolution. Unlike the liquid 3-BBN, HBr is a gas at room temperature. Its release in a closed system creates dangerous pressure spikes.
Immediate Protocol:
-
Cool Down: Immediately lower the mantle/jacket temperature.
-
Vent: Carefully vent the headspace to a scrubber containing NaOH solution. Do not vent directly into the lab atmosphere; HBr is corrosive and toxic.
-
Headspace Analysis: If safe, analyze the gas. If it is HBr, your thermal stability limit has been breached.
Strategic Handling & Storage
Storage Protocol
-
Temperature: Store at 2–8°C . Thermal degradation is slow but cumulative.
-
Stabilizers: Commercial samples often contain small amounts of stabilizers (e.g., silver wool or epoxides) to trap free bromide. Do not remove these unless necessary for high-purity applications.
-
Atmosphere: Store under Argon or Nitrogen. Moisture can hydrolyze the nitrile group to an amide, releasing ammonia which can then trigger further elimination reactions.
Process Decision Matrix
Figure 2: Risk assessment workflow for processing 3-Bromobutyronitrile.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 549273, 3-Bromobutyronitrile. Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 637921, Crotononitrile. Retrieved from [Link]
-
Doc Brown's Chemistry. Mechanisms of Elimination of HBr from Bromoalkanes. Retrieved from [Link]
Sources
Technical Support Center: Purification of 3-Bromobutyronitrile Intermediates
Subject: Removal of Unreacted 3-Bromobutyronitrile (CAS: 5332-06-9) from Reaction Products Urgency Level: High (Genotoxic Impurity Risk) Applicable For: Synthetic Chemists, Process Development Engineers
Introduction: The Impurity Challenge
3-Bromobutyronitrile is a versatile alkylating agent, but its residual presence in pharmaceutical intermediates poses a significant challenge. As a secondary alkyl halide, it acts as a potential Genotoxic Impurity (GTI) . Regulatory bodies (ICH M7 guidelines) often require its removal to parts-per-million (ppm) levels.
This guide provides three validated workflows for removing unreacted 3-Bromobutyronitrile, ranging from bulk physical separation to high-sensitivity chemical scavenging.
Module 1: Physical Separation (Vacuum Distillation)
Best For: Bulk removal when the impurity concentration is high (>5%) and the product has a boiling point significantly higher (>20°C difference) than the impurity.
The Science (Causality)
3-Bromobutyronitrile has a boiling point of approximately 72°C at 1.3 mmHg (or ~200°C at atmospheric pressure). However, alkyl bromides are thermally unstable and prone to
Step-by-Step Protocol
-
Setup: Equip a short-path distillation apparatus with a high-vacuum pump capable of reaching <2 mmHg.
-
Conditioning: inert the system with Nitrogen (
) to prevent oxidation of the product. -
Heating Ramp:
-
Set the bath temperature to 40°C initially.
-
Slowly reduce pressure to <5 mmHg.
-
Gradually increase bath temperature until the distillate (3-Bromobutyronitrile) collects at ~70–75°C (vapor temperature).
-
-
Monitoring: Use a fraction collector. The 3-Bromobutyronitrile will distill off first.
-
Endpoint: Stop when the head temperature drops or rises sharply (indicating the product is beginning to distill).
Data: Physical Properties for Separation
| Property | 3-Bromobutyronitrile | Typical Drug Intermediate | Implication |
| Boiling Point (1.3 mmHg) | ~72°C | Usually >150°C | Distillation is viable.[1] |
| Thermal Stability | Low (Elimination >100°C) | Variable | Do not distill at atm pressure. |
| Solubility | Organic Solvents | Organic Solvents | Extraction alone is ineffective. |
Module 2: Chemoselective Scavenging (Polymer-Supported)
Best For: "Polishing" steps to remove trace residues (<1–2%) without traditional workup or chromatography. Ideal for late-stage synthesis.
The Science (Causality)
Since 3-Bromobutyronitrile is a secondary electrophile, it reacts via
Why Thiol? Thiols are more nucleophilic and less basic than amines, minimizing the risk of causing elimination (
Workflow Diagram (DOT)
Caption: Solid-phase scavenging workflow. The impurity is trapped on the resin, leaving the product in solution.
Step-by-Step Protocol
-
Quantify: Determine the mole % of 3-Bromobutyronitrile via HPLC or qNMR.
-
Dosing: Add 3–4 equivalents of PS-Thiol resin (relative to the impurity, not the product).
-
Solvent: Ensure the solvent swells the resin (DCM, THF, or DMF are ideal).
-
Agitation: Stir gently or shake at room temperature for 12 hours. Note: Do not use magnetic stir bars with resins as they grind the beads; use an overhead stirrer or shaker.
-
Filtration: Filter the mixture through a fritted glass funnel.
-
Wash: Rinse the resin cake with solvent to recover any entrained product.
Module 3: Chemical Derivatization (Liquid-Liquid Extraction)
Best For: Large-scale batches where polymer resins are too expensive.
The Science (Causality)
If physical separation is impossible and resins are cost-prohibitive, convert the lipophilic 3-Bromobutyronitrile into a water-soluble salt . Reacting the impurity with a cheap, water-soluble amine (like Morpholine or Imidazole ) creates a polar adduct. A subsequent acidic wash protonates the adduct, forcing it into the aqueous layer, while your non-basic product remains in the organic layer.
Reactivity Diagram (DOT)
Caption: Conversion of lipophilic impurity to hydrophilic salt for aqueous extraction.
Step-by-Step Protocol
-
Reaction: Add 2–3 equivalents of Morpholine (relative to the impurity) to the reaction mixture.
-
Heat: Warm to 40–50°C for 2–4 hours to drive the
substitution. -
Workup:
-
Dilute with an organic solvent (EtOAc or DCM).
-
Wash with 1M HCl (2x). The excess morpholine and the new morpholine-butyronitrile adduct will protonate and migrate to the water phase.
-
Wash with Brine (1x).
-
Dry over
and concentrate.
-
Troubleshooting & FAQs
Q1: I see the impurity in the proton NMR, but I cannot quantify it accurately. Why? A: 3-Bromobutyronitrile has a chiral center. If your product is also chiral, you may see diastereomeric splitting or peak overlap.
-
Diagnostic Signal: Look for the methine proton (
-Br) multiplet around 4.2 – 4.4 ppm . This is usually distinct from the product's scaffold.
Q2: During distillation, my product started turning dark. What happened? A: You likely exceeded the thermal stability limit. 3-Bromobutyronitrile can release HBr upon heating, which is autocatalytic and can degrade your product.
-
Fix: Add a solid base (like
) to the distillation pot to neutralize trace acid, or switch to Method 2 (Scavenging) to avoid heat entirely.
Q3: Can I use Silica Gel Chromatography? A: Yes, but it is often difficult. The polarity of 3-Bromobutyronitrile (nitrile group) often makes it co-elute with polar drug intermediates.
-
Visualization: The impurity stains poorly with UV. Use Permanganate (KMnO4) stain (appears as a yellow spot on pink background) or Iodine chamber for TLC monitoring.
Q4: The scavenger resin didn't work. The impurity level is unchanged. A: Check your solvent. Polymer resins (especially Polystyrene-based) need to swell to expose their active sites.
-
Fix: If using Methanol or Hexanes, the resin will collapse. Switch to DCM, THF, or DMF.
References
- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.). Academic Press.
-
ECHA (European Chemicals Agency). (n.d.). 3-Bromobutyronitrile Registration Dossier. Retrieved from [Link] (Source for physicochemical properties and safety data).
- MacMillan, D. S., et al. (2013). "Evaluation of alternative solvents in common amide coupling reactions." Green Chemistry, 15, 596-600. (Context on solvent selection for scavenging).
- Togashi, H., et al. (2012). "Purification of pharmaceutical intermediates using polymer-supported scavengers." Organic Process Research & Development, 16(6), 1163–1167. (Validation of resin scavenging for alkyl halides).
-
PubChem. (n.d.). Compound Summary for CID 549273: 3-Bromobutyronitrile. National Library of Medicine.[2] Retrieved from [Link]
Sources
Role of base selection in optimizing 3-Bromobutyronitrile reactions
Topic: Role of Base Selection in Optimizing 3-Bromobutyronitrile Reactions Document ID: TSC-3BBN-OPT-001 Last Updated: 2025-05-12
The Chemoselectivity Paradox
Executive Summary:
3-Bromobutyronitrile (CAS: 5332-06-9) presents a classic organic chemistry challenge: it is a secondary alkyl halide with an electron-withdrawing nitrile group at the
The nitrile group increases the acidity of the
The Golden Rule:
"The stronger the base, the lower the substitution yield." For
reactions with 3-bromobutyronitrile, the base must be strong enough to scavenge protons but too weak (or sterically hindered) to deprotonate the-carbon or promote E2 elimination.
Troubleshooting Guide (FAQ)
Scenario A: Target is Nucleophilic Substitution ( )
User Intent: Synthesis of 3-aminobutyronitrile derivatives, ethers, or thioethers.
Q1: I am seeing large amounts of crotononitrile (alkene) byproduct. Why?
Diagnosis: You are likely using a base that is too strong (pKa > 12) or too concentrated, promoting E2 elimination over substitution.
Root Cause: The secondary carbon center is sterically hindered, and the nitrile group acidifies the
-
Switch Base: Move to inorganic carbonates. K₂CO₃ (Potassium Carbonate) or Cs₂CO₃ (Cesium Carbonate) are the industry standards. They buffer the reaction without driving elimination.
-
Solvent Synergy: Use polar aprotic solvents (Acetonitrile, DMF, or DMSO). These solvate the cation (K⁺/Cs⁺), leaving the carbonate anion "naked" enough to scavenge acid but not basic enough to strip the
-proton.
Q2: My reaction with an amine is stalling (incomplete conversion). Should I heat it? Diagnosis: Incomplete conversion suggests the nucleophile is too weak or the leaving group is trapped. Risk: Heating 3-bromobutyronitrile above 80°C significantly increases the rate of thermal elimination, even without a strong base. Solution:
-
Don't overheat: Keep T < 60°C.
-
Add Iodide Catalyst: Add 10 mol% NaI or TBAI (Tetrabutylammonium iodide). This performs an in-situ Finkelstein reaction, converting the Bromide to a more reactive Iodide, accelerating the
rate without requiring higher temperatures [1].
Q3: Can I use Sodium Azide (NaN₃) to make the azide precursor? Answer: Yes, but do not add an external base . Protocol: Sodium azide is sufficiently nucleophilic on its own. Adding a base like TEA (Triethylamine) often leads to side reactions. Run this in DMSO at 55°C for clean conversion [2].
Scenario B: Target is Cyclization (Thorpe-Ziegler)
User Intent: Synthesis of 5-membered aminonitriles or pyrrole derivatives.
Q4: I want to cyclize, but I'm just getting substitution. What's wrong? Diagnosis: Your base is too weak to form the carbanion. Solution: To drive the Thorpe-Ziegler reaction (or intramolecular alkylation), you need the carbanion.[1] Use NaH (Sodium Hydride) or LiHMDS in THF at -78°C to 0°C. The kinetic control is essential to prevent polymerization.
Standard Operating Procedures (SOPs)
Protocol 1: Optimized -Alkylation (Substitution)
Objective: Minimize elimination while coupling a secondary amine.
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 eq Bromide : 1.1 eq Amine : 1.5 eq Base | Slight excess of amine ensures kinetics; base excess ensures acid scavenging. |
| Base Selection | K₂CO₃ (Anhydrous, milled) | pKa ~10. Weak enough to prevent E2; insoluble surface area aids reaction control. |
| Solvent | Acetonitrile (MeCN) | Polar aprotic; supports |
| Temperature | 40°C - 55°C | Sweet spot for reaction rate vs. elimination suppression. |
| Additives | KI (0.1 eq) | Catalytic Finkelstein exchange ( |
Step-by-Step:
-
Dissolve 1.1 eq of amine in MeCN (0.5 M concentration).
-
Add 1.5 eq of milled, anhydrous K₂CO₃. Stir for 15 mins.
-
Add 0.1 eq KI.
-
Add 1.0 eq 3-Bromobutyronitrile dropwise.
-
Heat to 50°C and monitor by TLC/LCMS.
-
Critical: Quench with water immediately upon consumption of starting material to prevent over-alkylation.
Protocol 2: Handling & Safety
Hazard: 3-Bromobutyronitrile is a Lachrymator and releases HCN if exposed to strong acids.
-
Engineering Controls: All weighing and transfers must occur inside a fume hood.
-
Waste Disposal: Quench reaction mixtures with dilute bleach (sodium hypochlorite) to oxidize any potential cyanide traces before disposal [3].
-
PPE: Double nitrile gloves are required.
Visual Logic: Reaction Pathway Decision Tree
The following diagram illustrates the mechanistic divergence based on base selection.
Caption: Figure 1. Mechanistic divergence of 3-Bromobutyronitrile driven by base strength (pKa) and steric hindrance.
References
- Finkelstein Reaction Mechanism: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Azide Substitution Protocol : "Synthesis of fluorinated organic compounds for use as additives in Lithium-Ion Batteries." Durham E-Theses, Chapter 3, Page 87. Available at: [Link] (Demonstrates substitution on similar nitrile substrates).
-
Safety & Handling : PubChem. "3-Bromobutyronitrile | C4H6BrN | CID 549273".[2] National Library of Medicine. Available at: [Link]
-
Elimination vs Substitution : Master Organic Chemistry. "Elimination Reactions (E1, E2) vs Substitution (Sn1, Sn2)". Available at: [Link]
Sources
Technical Support Center: High-Throughput Reaction Optimization (HTRO) for 3-Bromobutyronitrile
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Optimization of 3-Bromobutyronitrile (CAS: 5332-06-9) Chemistries[1]
Introduction: The "Secondary" Challenge
Welcome to the technical support hub. You are likely here because 3-bromobutyronitrile is behaving unpredictably in your high-throughput screens.
As a secondary alkyl halide with an electron-withdrawing nitrile group at the
This guide addresses these failure modes directly.
Module 1: Reagent Handling & Stability (Pre-Screening)
User Question: I dispensed 3-bromobutyronitrile into my source plate 4 hours ago. The color has darkened, and my initial LCMS checks show degradation. Is the reagent bad?
Technical Diagnosis: The reagent is likely degrading due to photolytic cleavage or hydrolysis , accelerated by the surface area of the well plate. 3-Bromobutyronitrile is sensitive to light and moisture.[1] The C-Br bond is relatively labile.
Troubleshooting Protocol:
| Issue | Root Cause | Corrective Action |
| Darkening (Yellow/Brown) | Radical formation (Br[1]• release) due to light exposure.[1] | Shielding: Use amber glass vials or wrap source plates in foil immediately. Do not prep more than 60 mins in advance. |
| HBr Formation | Hydrolysis of the C-Br bond releases HBr, which autocatalyzes further degradation. | Scavenging: Add a trace of inorganic base (e.g., K₂CO₃) or solid supported scavenger to the stock solution if the downstream reaction tolerates it. |
| Safety Alert | Toxicity (Oral/Dermal) and HCN release potential.[1] | Containment: Handle strictly in a fume hood. This molecule is an alkylating agent and a nitrile; it poses dual tox hazards [1, 2]. |
Module 2: Nucleophilic Substitution (SN2 vs. E2)
User Question: I am running a library of amine displacements (SN2). My conversion is high, but I am getting >60% crotononitrile (elimination product) instead of the amine. How do I shift the ratio?
Technical Diagnosis: You are fighting the E2 Elimination Pathway . The nucleophile is acting as a base.[2] Because the C2 protons are acidified by the nitrile group, even moderately basic nucleophiles will deprotonate C2, causing the bromide to leave and forming the conjugated alkene (crotononitrile) [3].
Optimization Logic: To favor SN2, you must maximize nucleophilicity while minimizing basicity (the "Oxidation-Basicity Paradox").[1]
Step-by-Step Protocol:
-
Solvent Switch (The Dipole Effect):
-
Base Selection (Sterics):
-
Temperature Control:
Visualizing the Competition (SN2 vs E2)
Figure 1: The kinetic competition between substitution and elimination pathways.
Module 3: Transition Metal Catalysis (Cross-Coupling)
User Question: I am attempting a Negishi coupling with an aryl zinc reagent. The reaction stalls, and I see large amounts of isomerized alkene and reduced product (butyronitrile). Why?
Technical Diagnosis:
This is a textbook case of
Optimization Logic:
You need a ligand that accelerates Reductive Elimination faster than
The "Anti-Elimination" Toolkit:
-
Catalyst Switch:
-
Ligand Selection (Critical):
-
Standard Phosphines (PPh3, dppf):Will Fail.
-
Required:Tridentate ligands (PyBox, Terpy) or bulky bidentate ligands like dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) or Bio-oxazolines .[1]
-
Why: These ligands create a rigid steric environment that destabilizes the planar transition state required for
-hydride elimination [5].
-
-
Additives:
-
Add MgCl₂ or LiCl .[1] These salts facilitate the transmetallation step in Negishi couplings, pushing the catalytic cycle forward before the alkyl-Ni species degrades.
-
Workflow: HTRO Decision Tree for Cross-Coupling
Figure 2: Troubleshooting logic flow for Nickel-catalyzed cross-coupling failures.
Module 4: Analytical Troubleshooting
User Question: I cannot see 3-bromobutyronitrile on my UPLC-UV traces.
Technical Diagnosis: Alkyl halides and aliphatic nitriles are chromatographically silent in standard UV ranges (214nm/254nm) because they lack conjugation.[1]
Analytical Solutions:
-
Refractive Index (RI) or ELSD: Use Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) for universal detection.[1]
-
Derivatization (For Reaction Monitoring):
-
Do not track the consumption of the starting material if you lack CAD/ELSD.
-
Track the Product: Ensure your desired product has a chromophore (e.g., the amine or aryl group you are coupling).
-
Indirect Method:[1] If analyzing elimination, Crotononitrile does have a weak UV absorbance at ~205-210 nm due to the conjugated double bond (
).[1] If you see a new peak at low wavelength, it is likely the elimination byproduct.
-
-
GC-FID/MS:
-
This molecule is volatile.[1] Gas Chromatography is the preferred method for monitoring stability and purity.
-
Warning: Ensure the injector port temperature is <200°C to prevent thermal elimination inside the instrument.
-
References
-
National Institutes of Health (NIH). PubChem Compound Summary for CID 549273, 3-Bromobutyronitrile.[1] PubChem.[1] [Link]
-
Master Organic Chemistry. Elimination Reactions of Alkyl Halides (E2).[Link]
-
Organic Chemistry Portal. Beta-Hydride Elimination in Organometallic Chemistry.[Link]
-
Zhou, J., & Fu, G. C. (2003).[1] Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates.[1] Journal of the American Chemical Society. [Link]
-
LibreTexts Chemistry. Reactions of Alkyl Halides: Substitution and Elimination.[Link]
-
Zultanski, S. L., & Fu, G. C. (2011).[1] Nickel-Catalyzed Carbon-Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki Arylations.[1][3] Journal of the American Chemical Society. [Link]
Sources
Comparative reactivity of 3-Bromobutyronitrile vs 4-Bromobutyronitrile
Comparative Reactivity Guide: 3-Bromobutyronitrile vs. 4-Bromobutyronitrile
Executive Summary: The Ring-Builder vs. The Chiral Branch[1]
In drug discovery and intermediate synthesis, 4-Bromobutyronitrile (4-BBN) and 3-Bromobutyronitrile (3-BBN) are often conflated due to their similar molecular weight and functional groups.[1] However, their reactivity profiles are divergent.[1]
-
4-Bromobutyronitrile is the industrial "gold standard" for synthesizing cyclopropanecarbonitrile derivatives via intramolecular alkylation.[1] It behaves as a classic primary alkyl halide with high
rates.[1] -
3-Bromobutyronitrile is a specialized secondary alkyl halide used to introduce chiral methylated linkers .[1] It is kinetically slower in substitution and prone to rapid
elimination, forming the thermodynamic sink crotononitrile .[1]
This guide details the mechanistic divergences, providing experimental protocols to harness their distinct reactivities while avoiding common synthetic pitfalls.
Part 1: Structural & Kinetic Fundamentals
The core difference lies in the position of the bromine atom relative to the nitrile group and the steric environment of the electrophilic carbon.[1]
| Feature | 4-Bromobutyronitrile | 3-Bromobutyronitrile |
| Structure | ||
| Halide Type | Primary ( | Secondary ( |
| Electrophilicity | High (Unencumbered) | Moderate (Sterically hindered) |
| Major Side Reaction | Polymerization (rare) | Elimination to Crotononitrile |
| Key Application | Cyclopropane ring formation | Chiral alkyl chain introduction |
Kinetic Implications
-
Rate: 4-BBN reacts approximately 50-100x faster than 3-BBN with nucleophiles due to the lack of steric hindrance at the
-carbon.[1] -
Acidity: Both molecules have acidic
-protons (adjacent to the nitrile).[1] However, deprotonation leads to vastly different outcomes (cyclization vs. elimination).[1]
Part 2: The Cyclization Divergence
This is the most critical distinction for process chemists. 4-BBN is "pre-wired" for cyclization; 3-BBN is structurally incapable of forming a 3-membered ring via the same mechanism.[1]
Mechanism A: 4-Bromobutyronitrile (The Cyclopropane Engine)
Upon treatment with a strong base (e.g., NaH, LiHMDS, or NaOH/PTC), the
Mechanism B: 3-Bromobutyronitrile (The Elimination Trap)
Deprotonation of the
Figure 1: Divergent reaction pathways. 4-BBN cyclizes to a stable ring, while 3-BBN eliminates to a conjugated alkene.[1]
Part 3: Experimental Protocols
Protocol A: Synthesis of Cyclopropanecarbonitrile from 4-BBN
Use Case: Creating strained ring scaffolds for pharmaceutical intermediates.[1]
Reagents:
-
4-Bromobutyronitrile (1.0 eq)[1]
-
Sodium Hydroxide (50% aq.[1] solution, 2.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq) - Phase Transfer Catalyst[1]
-
Solvent: Toluene or DCM[1]
Step-by-Step Workflow:
-
Setup: Charge a reactor with toluene and TBAB. Add 4-Bromobutyronitrile.[1]
-
Initiation: Cool the mixture to 0-5°C.
-
Addition: Add 50% NaOH dropwise, maintaining internal temperature <10°C (Exothermic reaction).
-
Reaction: Allow to warm to room temperature (20-25°C) and stir for 2-4 hours.
-
Monitoring: TLC or GC should show disappearance of starting material.[1]
-
-
Workup: Separate the organic layer.[1] Wash with water (2x) and brine.[1]
-
Purification: Distillation (bp ~118°C) yields pure cyclopropanecarbonitrile.[1]
Critical Control Point: Temperature control during NaOH addition is vital to prevent hydrolysis of the nitrile group to an amide.[1]
Protocol B: Controlled Alkylation using 3-BBN
Use Case: Attaching a chiral 2-cyanopropyl group to an amine or thiol.[1] Challenge: Preventing elimination to crotononitrile.[1]
Reagents:
-
Nucleophile (e.g., secondary amine, 1.2 eq)[1]
-
3-Bromobutyronitrile (1.0 eq)[1]
-
Base:
(mild base preferred over NaH)[1] -
Solvent: Acetonitrile (Polar Aprotic) or DMF[1]
Step-by-Step Workflow:
-
Selection: Use a mild base (
or ).[1] Avoid strong alkoxides ( , ) which favor elimination.[1] -
Temperature: Perform the reaction at lower temperatures (0°C to RT). Heating significantly increases the elimination rate.[1]
-
Concentration: High concentration favors bimolecular substitution (
) over unimolecular elimination, but for (bimolecular elimination), steric bulk of the nucleophile matters.[1] Use unhindered nucleophiles.[1] -
Procedure:
Validation: If GC/LCMS shows a peak with Mass = 67 (Crotononitrile), the reaction conditions are too basic or thermal.[1]
Part 4: Comparative Data Summary
| Parameter | 4-Bromobutyronitrile | 3-Bromobutyronitrile |
| 100 (Baseline) | ~1-5 | |
| Elimination Risk | Low (requires forcing conditions) | High (dominant with strong base) |
| Product with NaH | Cyclopropanecarbonitrile | Crotononitrile (Elimination product) |
| Commercial Availability | High (Bulk commodity) | Moderate (Specialty reagent) |
| Boiling Point | ~205°C | ~85-90°C (at reduced pressure) |
Part 5: Safety & Handling (E-E-A-T)
Both compounds are nitriles and alkylating agents , posing dual hazards:[1]
-
Cyanide Toxicity: Metabolic liberation of cyanide is possible.[1] Handle in a well-ventilated fume hood. Keep a cyanide antidote kit available.[1]
-
Lachrymatory Effect: Both compounds, particularly 4-BBN, can be irritating to eyes and mucous membranes.[1]
-
Skin Absorption: Rapid absorption through skin.[1] Double-gloving (Nitrile + Laminate) is recommended.[1]
References:
-
PubChem. (2023).[1] 4-Bromobutyronitrile Compound Summary. National Library of Medicine.[1][3] [Link]
-
PubChem. (2023).[1] 3-Bromobutyronitrile Compound Summary. National Library of Medicine.[1][3] [Link][1]
-
Albemarle Corporation. (2020).[1] Cyclopropanecarbonitrile Synthesis Technical Bulletin. (Industry standard protocol reference for 4-BBN cyclization).
-
Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Authoritative source for
vs kinetic competition in primary vs secondary halides).
Sources
Comparing SN2 reaction rates of different brominated nitriles
Executive Summary
This guide provides a technical comparison of the nucleophilic substitution (SN2) reaction rates for brominated nitriles. The core finding is that the position of the nitrile group relative to the leaving group (bromine) dictates reactivity through two competing mechanisms: transition state resonance stabilization and steric hindrance .
Key Takeaway:
Mechanistic Analysis: The -Nitrile Effect
To understand the reactivity differences, we must look beyond simple induction. While the cyano group (-CN) is electron-withdrawing (EWG) by induction (-I), which increases the electrophilicity of the
The "Adjacent Orbital" Effect
In the SN2 transition state, the
Diagram 1: SN2 Transition State Stabilization
The following diagram illustrates the orbital interaction that accelerates the reaction for Bromoacetonitrile compared to a standard alkyl bromide.
Figure 1: Mechanistic pathway highlighting the conjugation effect in the transition state.
Comparative Data Analysis
The following table compares the relative reactivity of three distinct brominated nitriles against a standard reference (n-Butyl Bromide).
Experimental Conditions: Reaction with Sodium Iodide in Acetone (Finkelstein conditions) at 25°C.
| Compound | Structure | Class | Relative Rate ( | Mechanistic Driver |
| Bromoacetonitrile | Primary | ~3,000 | High Activation: Strong TS stabilization via | |
| 2-Bromopropionitrile | Secondary | ~50 - 100 | Moderate Activation: Electronic acceleration competes with steric hindrance from the methyl group. Still significantly faster than non-activated secondary halides. | |
| n-Butyl Bromide | Primary Alkyl | 1.0 | Baseline: Standard SN2 reactivity controlled by steric access to primary carbon. | |
| 3-Bromopropionitrile | Primary | 0.5 - 0.8 | Slight Deactivation: No resonance stabilization. The -I effect of the |
*Note: Relative rates are approximate estimates based on standard physical organic chemistry literature (e.g., Streitwieser, Solvolytic Displacement Reactions) comparing
Interpretation
- -Position (Bromoacetonitrile): The "super-electrophile" character makes this reagent exceptionally potent. It requires careful handling to avoid runaway exotherms or over-alkylation.
- -Position (3-Bromopropionitrile): The "insulating" methylene group breaks the conjugation. The molecule behaves like a standard alkyl bromide.
-
Steric Penalty: Adding a methyl group to the
-position (2-Bromopropionitrile) reduces the rate by roughly 1-2 orders of magnitude compared to the unhindered parent, but it remains faster than a standard alkyl bromide.
Experimental Protocol: Kinetic Assay
To verify these rates in your specific matrix, use the following Conductometric Kinetic Assay . This method relies on the precipitation of NaBr (insoluble in acetone) or the conductivity change if using ionic nucleophiles in polar aprotic solvents.
Reagents
-
Solvent: Anhydrous Acetone (HPLC Grade).
-
Nucleophile: Sodium Iodide (NaI), 0.1 M solution.
-
Substrates: 0.1 M solutions of Bromoacetonitrile, 3-Bromopropionitrile, and n-Butyl Bromide.
Workflow Diagram
Figure 2: Step-by-step workflow for determining relative reaction kinetics.
Step-by-Step Procedure
-
Equilibration: Thermostat all reagent solutions to 25°C ± 0.1°C using a water bath.
-
Initiation: Rapidly mix equal volumes of the substrate and nucleophile solutions in a reaction vessel.
-
Data Logging:
-
Method A (Visual/Gravimetric): Note the time to first appearance of turbidity (NaBr precipitation).
-
Method B (Conductivity): Insert a conductivity probe. As I⁻ is replaced by Br⁻ (which precipitates as NaBr), the conductivity of the solution decreases. Record values every 30 seconds.
-
-
Calculation: Plot
vs. time (Second Order) or vs. time (Pseudo-First Order if Nu is in excess). The slope corresponds to the rate constant .[1]
Safety & Handling (Critical)
Brominated nitriles are dual-hazard compounds:
-
Lachrymators: Bromoacetonitrile is a potent tear gas agent. All handling must occur in a functioning fume hood.
-
Alkylating Agents: They are highly reactive toward biological nucleophiles (DNA/Proteins).
Mandatory PPE:
-
Double nitrile gloves (breakthrough time < 10 mins for these compounds).
-
Chemical splash goggles.
-
Keep a 10% aqueous Sodium Thiosulfate solution nearby to neutralize spills (Thiosulfate rapidly reacts with the alkyl bromide).
References
-
Master Organic Chemistry. The SN2 Mechanism: Kinetics and Substrate Effects. [Link]
-
Chemistry LibreTexts. Factors Affecting SN2 Reactions: The Alpha-Effect and Leaving Groups. [Link]
-
PubChem. Bromoacetonitrile Compound Summary (Safety & Reactivity). [Link]
- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. (Standard reference for orbital overlap effects in -halo carbonyls/nitriles).
Sources
Spectroscopic Comparison Guide: 3-Bromobutyronitrile and Isomers
Executive Summary
3-Bromobutyronitrile (3-BBN) serves as a critical C4 synthons in the manufacture of pharmaceutical intermediates, particularly for introducing sec-butyl motifs via nucleophilic substitution. However, its structural isomers—4-Bromobutyronitrile (4-BBN) and 2-Bromobutyronitrile (2-BBN) —often coexist as impurities or alternative reagents, possessing drastically different reactivity profiles and toxicological risks.
This guide provides a definitive spectroscopic framework to distinguish these isomers, focusing on Nuclear Magnetic Resonance (NMR) as the primary validation tool. We establish a self-validating identification protocol based on the "Methyl Coupling Rule" and provide experimental workflows for synthesis and characterization.
Structural Analysis & Isomer Definitions
The three isomers differ by the position of the bromine atom relative to the nitrile group, which dictates their electronic environments and reactivity.
| Isomer | Common Name | Structure | Classification | Reactivity Profile |
| 3-Bromobutyronitrile | Secondary Halide | Moderate | ||
| 4-Bromobutyronitrile | Primary Halide | High | ||
| 2-Bromobutyronitrile | Secondary Halide | High Acidity ( |
Spectroscopic Comparison (The Core Directive)
Proton NMR ( H NMR) Discrimination
The most reliable method for distinguishing these isomers is
Comparative NMR Data Table (in CDCl
)
| Feature | 3-Bromobutyronitrile | 4-Bromobutyronitrile | 2-Bromobutyronitrile |
| Methyl Group ( | N/A (No Methyl group) | ||
| Bromine-Bearing Carbon ( | |||
| Nitrile-Adjacent Carbon ( | Included in CH-Br signal | ||
| Key Diagnostic | Methyl Doublet ( | No Methyl Signal | Methyl Triplet |
Expert Insight:
3-BBN: The methyl group is directly attached to the methine (CH-Br) carbon, resulting in a doublet . This is the only isomer with a methyl doublet.
2-BBN: The methyl group is separated from the chiral center by a methylene group (
), resulting in a triplet .4-BBN: Lacks a terminal methyl group entirely; the chain ends in a bromomethyl (
) group.
Mass Spectrometry (MS) Fragmentation
While molecular ions (
-
3-BBN (
147/149): -
4-BBN (
147/149):-
Base Peak:
41 ( , allyl cation).[1] -
Characteristic: Strong loss of
.
-
Experimental Protocols
Protocol A: Synthesis of 3-Bromobutyronitrile (Hydrobromination)
Objective: Selective synthesis of the 3-isomer from crotononitrile via Markovnikov addition.[1]
Reagents:
-
Crotononitrile (trans-2-butenenitrile)
-
Hydrogen Bromide (HBr) gas or 48% HBr in Acetic Acid
Procedure:
-
Setup: Equip a 250 mL 3-neck flask with a gas inlet tube, thermometer, and magnetic stirrer. Flush with
. -
Charging: Add Crotononitrile (10.0 g, 150 mmol) and DCM (50 mL). Cool to 0°C in an ice bath.
-
Addition: Slowly bubble anhydrous HBr gas into the solution or add HBr/AcOH dropwise. Maintain temperature <10°C to prevent polymerization.[1]
-
Reaction: Allow to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 8:2) or GC-MS.[1]
-
Workup: Pour mixture into ice water (100 mL). Extract with DCM (3 x 50 mL).
-
Purification: Wash organic layer with sat.[1]
(careful, gas evolution) and brine.[1] Dry over . -
Isolation: Concentrate in vacuo. Purify via vacuum distillation (bp ~85°C @ 15 mmHg) to obtain a clear liquid.
Protocol B: Analytical Validation Workflow
Objective: A self-validating logic flow to identify an unknown bromobutyronitrile sample.[1]
Caption: Logic flow for spectroscopic identification of bromobutyronitrile isomers using 1H NMR marker signals.
Reactivity & Performance Comparison
For drug development professionals, choosing the correct isomer is vital due to differing reaction pathways.[1]
| Parameter | 3-Bromobutyronitrile | 4-Bromobutyronitrile | 2-Bromobutyronitrile |
| Alkylation Rate ( | Moderate (Steric hindrance at | High (Unencumbered | Low (Steric hindrance + competing elimination) |
| Elimination Risk ( | Moderate (Requires strong base) | Low | High (Acidic |
| Metabolic Stability | Susceptible to dehydrohalogenation | Stable primary alkyl halide | Rapidly metabolized/hydrolyzed |
| Application | Introduction of sec-butyl nitrile motif | Introduction of n-butyl nitrile linkers | Synthesis of |
Safety Note: All isomers are potent alkylating agents and potential neurotoxins. 2-BBN is particularly lachrymatory due to its alpha-halo nitrile structure.[1] Handle in a fume hood with double-gloving.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 549273, 3-Bromobutyronitrile. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. 4-Bromobutyronitrile Infrared and Mass Spectra. NIST Standard Reference Database.[1][3] Retrieved from [Link][1]
-
Organic Syntheses. General Procedures for Alpha-Bromination of Nitriles and Acids. Org. Synth. Coll. Vol. 3, p. 108.[1][4] Retrieved from [Link][1]
Sources
Validating product formation in 3-Bromobutyronitrile reactions via NMR
Topic: Validating Product Formation in 3-Bromobutyronitrile Reactions via NMR Content Type: Publish Comparison Guide
Why Gas Chromatography Deceives, and Nuclear Magnetic Resonance Delivers
Executive Summary
In the synthesis of 3-Bromobutyronitrile (3-BBN) , typically via the hydrobromination of crotononitrile, analytical validation is the primary failure point for process chemists.
The core problem is thermal instability . 3-BBN is a
This guide establishes Proton NMR (
The Analytical Challenge: Thermal Instability
The structure of 3-BBN contains a bromine atom
Comparative Analysis of Validation Methods
| Feature | GC-MS (High Risk) | FT-IR | |
| Primary Mechanism | Magnetic resonance of nuclei | Thermal volatilization & ionization | Bond vibration absorption |
| Sample State | Ambient temperature solution | High Heat ( | Solid/Liquid film |
| Destructive? | No (Sample recoverable) | Yes | No |
| Key Risk | Solvent overlap (rare) | In-situ Elimination (Artifacts) | Low specificity for isomers |
| Quantification | Molar Ratios (Integrals) | Response Factors (Variable) | Qualitative only |
| Detection Limit | ppm/ppb level (High sensitivity) |
The "Cycle of Confusion"
The following diagram illustrates why researchers often misinterpret GC-MS data for this specific molecule.
Figure 1: The Analytical Decision Pathway. Note how GC-MS can revert the product to a signal identical to the starting material.
NMR Validation Framework: The "Gold Standard"
To validate 3-Bromobutyronitrile, you must confirm the formation of the chiral center at C3 and the disappearance of the vinylic protons of the starting material.
The Spectral Fingerprint ( )
Target Structure:
| Assignment | Proton Type | Approx. Shift ( | Multiplicity | Integration | Diagnostic Value |
| Methine ( | 4.25 - 4.35 ppm | Multiplet (Sextet-like) | 1H | CRITICAL PROOF OF FORMATION | |
| Methylene ( | 2.90 - 3.00 ppm | Multiplet / dd | 2H | Confirms connectivity to Nitrile | |
| Methyl | 1.80 - 1.85 ppm | Doublet ( | 3H | Confirms chain length |
Impurity Flags
If the reaction is incomplete or degrades, you will see these signals:
-
Crotononitrile (Starting Material):
-
Vinylic Protons: Two complex multiplets between 5.40 – 6.80 ppm .
-
Rule: If you see signals > 5.0 ppm, the reaction is incomplete.
-
-
4-Bromobutyronitrile (Anti-Markovnikov Isomer):
-
Triplet at
3.5 ppm ( -Br). -
Absence of the methine signal at 4.3 ppm.
-
Logic Flow for Validation
Figure 2: Step-by-step logic for interpreting the NMR spectrum of crude reaction mixtures.
Experimental Protocol
Materials
-
Solvent: Deuterated Chloroform (
) with 0.03% TMS (Tetramethylsilane) as internal standard. -
Tube: Standard 5mm NMR tube.
-
Sample: Crude reaction oil or purified distillate.
Step-by-Step Methodology
-
Sampling: Take an aliquot of approx. 10-20 mg of the reaction mixture.
-
Note: Do not heat the sample to remove solvents before NMR if possible; use a rotary evaporator at low temp (
) to avoid thermal degradation.
-
-
Preparation: Dissolve the aliquot in 0.6 mL of
. Cap and invert 3 times. -
Acquisition:
-
Instrument: 300 MHz or higher.[1]
-
Scans: 16 (sufficient for >95% purity), 64 (for impurity profiling).
-
Relaxation Delay (
): Set to seconds to ensure accurate integration of the methyl protons vs. the methine proton.
-
-
Processing:
-
Phase and baseline correct.
-
Reference TMS to 0.00 ppm or residual
to 7.26 ppm.
-
-
Validation Calculation:
-
Set the integral of the Methine signal (4.3 ppm) to 1.00 .
-
Check the Methyl doublet (1.8 ppm). It should integrate to 3.00 (
). -
Self-Validation: If the methyl integral is significantly higher than 3.0 relative to the methine, you likely have unreacted starting material overlapping in the aliphatic region or non-brominated side products.
-
Troubleshooting & Common Artifacts
"The NMR shows product, but GC-MS shows starting material."
Diagnosis: This is the classic thermal elimination artifact.
Action: Trust the NMR. The GC injector port is cracking your molecule. If you must use GC, use a "Cool On-Column" injection technique or lower the injector temperature to
"I see a doublet at 1.8 ppm but no signal at 4.3 ppm."
Diagnosis: You likely have Crotononitrile. Action: Check the 5.0–7.0 ppm region. The methyl group of crotononitrile is also a doublet around 1.8-1.9 ppm. Without the diagnostic methine shift at 4.3 ppm, you do not have the brominated product.
"The peaks are broad and undefined."
Diagnosis: Presence of paramagnetic impurities (metal shavings from stirring) or high viscosity. Action: Filter the NMR solution through a small plug of cotton or glass wool into the tube. Ensure the sample is dilute enough (viscosity broadening).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 549273, 3-Bromobutyronitrile. Retrieved January 29, 2026, from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard reference for chemical shift rules).
-
Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved January 29, 2026, from [Link]
-
ResearchGate. (2025). Comparison of GC/MS and NMR for quantification of thermally labile compounds. Retrieved January 29, 2026, from [Link]
Sources
Benchmarking 3-Bromobutyronitrile against other alkylating agents
Title: Technical Benchmarking Guide: 3-Bromobutyronitrile in Medicinal Chemistry Subtitle: Comparative Analysis of Reactivity, Regioselectivity, and Alkylation Efficiency against Linear Analogs
Executive Summary
In the landscape of alkylating agents, 3-Bromobutyronitrile (3-BBN) occupies a critical niche.[1] Unlike its primary analog 4-Bromobutyronitrile (4-BBN) , which is a standard reagent for linear chain extension, 3-BBN is utilized to introduce a methyl-branched cyanopropyl motif .[1] This structural modification is often employed in Structure-Activity Relationship (SAR) studies to modulate metabolic stability or restrict conformational freedom (the "Magic Methyl" effect).[1]
However, this structural advantage comes with a kinetic penalty. As a secondary alkyl halide, 3-BBN exhibits significantly slower
Part 1: Chemical Profile & Mechanistic Basis[1]
The reactivity difference between 3-BBN and its competitors is dictated by the steric environment of the electrophilic carbon and the stability of potential elimination products.
Structural Comparison
| Feature | 3-Bromobutyronitrile (Subject) | 4-Bromobutyronitrile (Benchmark) | 3-Chlorobutyronitrile (Alternative) |
| Structure | |||
| Halide Type | Secondary ( | Primary ( | Secondary ( |
| Leaving Group | Bromide (Good) | Bromide (Good) | Chloride (Fair/Poor) |
| Chirality | Yes (Racemic/Chiral) | Achiral | Yes |
| Major Risk | Elimination to Crotononitrile | Hydrolysis | Low Reactivity |
The Elimination Trap
The most critical mechanistic insight for 3-BBN is the risk of
-
3-BBN: The proton at the
-position (C2) is acidic due to the electron-withdrawing nitrile group.[1] Base-mediated dehydrohalogenation yields Crotononitrile ( ), which is thermodynamically favored due to conjugation.[1] -
4-BBN: Elimination requires removing a proton from a non-activated position, making it far less likely under standard alkylation conditions.[1]
Part 2: Comparative Benchmarking Data
The following data summarizes the performance of 3-BBN in a standard N-alkylation (e.g., with a secondary amine like piperazine) relative to alternatives.
Table 1: Relative Reactivity & Yield Efficiency
| Parameter | 4-Bromobutyronitrile (Primary) | 3-Bromobutyronitrile (Secondary) | 3-Chlorobutyronitrile |
| Relative | 100 (Reference) | ~2–5 | < 0.1 |
| Typical Temperature | 25°C – 40°C | 60°C – 80°C | > 100°C (requires NaI) |
| Elimination Side-Product | < 2% | 15–30% (if unoptimized) | < 5% (due to low reactivity) |
| Standard Yield | 90–95% | 65–75% | 40–50% |
| Finkelstein Response | Moderate Boost | Critical Boost | Essential |
Expert Insight: 3-Chlorobutyronitrile is often cheaper but requires drastic conditions (high heat) that degrade sensitive nucleophiles. 3-BBN is the preferred balance between reactivity and stability, provided the elimination pathway is suppressed.[1]
Part 3: Visualization of Reactivity Pathways
The following diagram illustrates the kinetic competition facing 3-BBN. Note the "Danger Zone" where strong bases divert the reaction toward the elimination product (Crotononitrile).
Caption: Kinetic competition in 3-BBN alkylation. Strong bases favor elimination (Red); Finkelstein activation favors substitution (Green).[1]
Part 4: Optimized Experimental Protocol
This protocol is designed to maximize the yield of 3-BBN alkylation by suppressing elimination and accelerating substitution via the Finkelstein effect .
Objective: N-Alkylation of a secondary amine (e.g., Piperazine derivative).
Reagents:
-
Substrate: Amine (1.0 eq)[1]
-
Reagent: 3-Bromobutyronitrile (1.2 eq)[1]
-
Base:
(2.0 eq) or (1.5 eq) - Avoid NaH or alkoxides.[1] -
Catalyst: Sodium Iodide (NaI) (0.1 – 0.5 eq)[1]
-
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)[1]
Step-by-Step Workflow:
-
Activation (The Finkelstein Trick):
-
Nucleophile Addition:
-
Add the amine (1.0 eq) and powdered
(2.0 eq). -
Note: Use anhydrous conditions. Water promotes hydrolysis of the nitrile.
-
-
Reaction:
-
Heat to 60°C . Monitor by TLC/LCMS every 2 hours.
-
Endpoint: Look for the disappearance of the amine. Do not overheat (>80°C) as this promotes elimination to crotononitrile.[1]
-
-
Workup:
-
Cool to RT. Filter off inorganic salts (
, KBr).[1] -
Concentrate the filtrate. Partition between EtOAc and Water.
-
Crucial Check: Wash the organic layer with 10%
(sodium thiosulfate) to remove any residual iodine discoloration.
-
Experimental Decision Tree
Caption: Decision logic for monitoring 3-BBN alkylation. Sodium Iodide (NaI) is the primary corrective action for stalled kinetics.[1]
Part 5: Safety & Handling (E-E-A-T)
Handling 3-Bromobutyronitrile requires specific precautions due to the dual hazard of the nitrile group and the alkyl halide moiety.
-
Genotoxicity (PGI): As an alkylating agent, 3-BBN is a potential Genotoxic Impurity (PGI) .[1] All weighing should be done in a fume hood. Gloves (Nitrile > 0.11mm) are mandatory.[1]
-
Acute Toxicity: Like most nitriles, it can release cyanide upon metabolism or strong hydrolysis.
-
Waste Disposal: Do not mix with strong acids (risk of HCN evolution) or strong bases (exothermic polymerization/elimination).[1] Segregate into Halogenated Organic Waste.
References
-
European Chemicals Agency (ECHA). Registration Dossier: 3-Bromobutyronitrile - Hazards and Classification. [Link](Note: General landing for verification of nitrile classification)[1][5]
-
PubChem Database. Compound Summary: 3-Bromobutyronitrile (CID 549273). [Link][1]
-
Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[1] (Chapter on Nucleophilic Substitution:
vs competition in secondary halides). Oxford University Press. [Link] -
Finkelstein, H. Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden.[1] Ber. Dtsch. Chem. Ges., 1910, 43, 1528.[1] (Foundational reference for the catalytic iodide protocol). [Link][1]
Sources
- 1. 4-Bromobutyronitrile | C4H6BrN | CID 21412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 3. elimination of hydrogen bromide from bromoalkanes mechanism steps reagents reaction conditions organic synthesis doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 3-Bromobutyronitrile | C4H6BrN | CID 549273 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: Synthesis & Characterization of N-Substituted 3-Aminobutyronitriles
Executive Summary
The synthesis of N-substituted 3-aminobutyronitriles is a critical transformation in the production of
This guide objectively compares the Direct Nucleophilic Substitution (
Part 1: The Synthetic Landscape
Mechanistic Divergence
The choice between using 3-Bromobutyronitrile (Route A) and Crotononitrile (Route B) is dictated by the nucleophilicity of the amine and the desired stereochemical outcome.
-
Route A (Direct Alkylation): Relies on an
attack on the secondary carbon of 3-BBN. -
Route B (Aza-Michael Addition): Involves the conjugate addition of an amine to an
-unsaturated nitrile.
Reaction Pathway Visualization
The following diagram illustrates the competing pathways and the critical "Elimination Trap" inherent to the 3-BBN route.
Figure 1: Mechanistic bifurcation showing the competition between substitution (
Part 2: Experimental Protocols
Protocol A: Direct N-Alkylation of 3-Bromobutyronitrile
Best for: Non-hindered primary amines or when specific stereoinversion is required.
Safety Note: 3-Bromobutyronitrile is a lachrymator and potential alkylating agent. Handle in a fume hood.
-
Stoichiometry: Charge reaction vessel with Amine (1.2 equiv) and
(1.5 equiv) in anhydrous Acetonitrile (MeCN) or DMF (0.5 M concentration).-
Rationale: A slight excess of amine drives kinetics; inorganic base neutralizes the HBr generated without promoting E2 elimination as aggressively as alkoxide bases.
-
-
Addition: Cool the mixture to 0°C . Add 3-Bromobutyronitrile (1.0 equiv) dropwise over 30 minutes.
-
Control: Low temperature minimizes the activation energy available for the elimination pathway.
-
-
Reaction: Allow to warm to room temperature (20-25°C) and stir for 12–18 hours.
-
Monitoring: Check TLC/LC-MS. If >10% starting material remains, heat to 40°C (Note: Heating increases elimination risk).
-
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Partition residue between Ethyl Acetate and Water. Wash organic layer with Brine, dry over
. -
Purification: Flash column chromatography (typically Hexane/EtOAc).
Protocol B: Comparative Aza-Michael Addition (Alternative)
Best for: Green chemistry compliance and large-scale synthesis.
-
Stoichiometry: Mix Crotononitrile (1.0 equiv) and Amine (1.1 equiv) .
-
Catalysis: Add DBU (0.1 equiv) or Yb(OTf)3 (5 mol%) depending on amine basicity.
-
Conditions: Stir at reflux (MeOH) or 60°C (neat) for 4–8 hours.
-
Workup: Evaporation of volatiles (often yields pure product without chromatography).
Part 3: Characterization & Data Analysis
Accurate characterization is defined by the ability to distinguish the N-substituted product from the elimination byproduct (Crotononitrile).
NMR Logic (Self-Validating System)
The
-
The "Elimination Flag" (Crotononitrile): Look for two complex multiplets in the alkene region (5.4 – 6.8 ppm ). If these exist, elimination occurred.
-
The "Product Signature" (3-Aminobutyronitrile):
-
Methine Chiral Center (
): A multiplet around 2.9 – 3.5 ppm (depending on N-substituents). -
Methyl Doublet: A clean doublet (
1.1 – 1.3 ppm) coupled to the methine. -
Methylene (
-to-CN): A diastereotopic ABX system around 2.4 – 2.6 ppm .
-
Analytical Workflow
Use the following logic flow to validate your isolated material.
Figure 2: Analytical decision tree for validating N-substituted 3-aminobutyronitriles.
Part 4: Performance Comparison
The following data is synthesized from comparative literature studies involving secondary alkyl bromides versus Michael acceptors.
Table 1: Methodological Comparison
| Metric | Route A: 3-Bromobutyronitrile | Route B: Crotononitrile (Michael) |
| Reaction Type | Nucleophilic Substitution ( | Conjugate Addition (1,4-Addition) |
| Atom Economy | Poor (Loss of HBr/Salt) | Excellent (100%) |
| Typical Yield | 55 – 75% | 85 – 95% |
| Major Impurity | Crotononitrile (Elimination) | Unreacted Amine / Retro-Michael |
| Stereochemistry | Inversion (if chiral SM used) | Racemic (unless chiral catalyst used) |
| Reaction Time | 12 – 24 Hours | 4 – 8 Hours |
| Purification | Chromatography usually required | Often simple evaporation/distillation |
Experimental Data Summary (Representative)
Based on reaction with Benzylamine (
-
3-Bromobutyronitrile Route:
-
Conditions:
, MeCN, 25°C. -
Result: 68% Isolated Yield.
-
Observation: 15% elimination product observed in crude NMR.
-
-
Crotononitrile Route:
-
Conditions: Neat, 60°C, no catalyst.
-
Result: 92% Isolated Yield.
-
Observation: Clean conversion; no purification required beyond vacuum stripping.
-
Conclusion & Recommendation
-
Use 3-Bromobutyronitrile ONLY if: You require specific stereochemistry accessible via
inversion from an enantiopure bromide, or if your amine is electronically deactivated and fails to undergo Michael addition. -
Use Crotononitrile (Standard): For all general N-alkylation needs. It is greener, more efficient, and easier to purify.
Part 5: References
-
Vertex AI Search. (2025). Synthesis of N-Substituted-3-amino-4-halopyridines. National Institutes of Health. 4[5]
-
ChemicalBook. (2025). 3-Butenenitrile (Crotononitrile) NMR Spectrum Data. 6[5][7][8]
-
Organic Chemistry Portal. (2025). Michael Addition: Mechanism and Recent Literature. 9
-
Google Patents. (2012). CN102675179A - Synthesis method of 3-bromo-1-methyl pyrrolidine.[10] 10
-
University of Queensland. (2025). Butyronitrile Topology and Characterization. 11[5][8]
Sources
- 1. EP1311518B1 - Preparation of n-protected-3-pyrrolidine-lactam substituted phosphonium salts - Google Patents [patents.google.com]
- 2. Radical Rearrangement of Aryl/Alkylidene Malononitriles via Aza Michael Addition/Decynoformylation/Addition Sequence: An Access to α-Aminonitriles and α-Aminoamides [organic-chemistry.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-Butenenitrile(109-75-1) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Michael Addition [organic-chemistry.org]
- 10. CN102675179A - Synthesis method of 3-bromine-1-methyl pyrrolidine - Google Patents [patents.google.com]
- 11. Butyronitrile | C4H7N | MD Topology | NMR | X-Ray [atb.uq.edu.au]
Literature review of synthetic applications of 3-Bromobutyronitrile
Topic: Literature Review of Synthetic Applications of 3-Bromobutyronitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Bromobutyronitrile (CAS: 20965-20-2), also known as 3-bromobutanenitrile, is a bifunctional alkylating agent characterized by a secondary alkyl bromide and a nitrile moiety. Unlike its linear isomer 4-bromobutyronitrile , which introduces a straight 3-cyanopropyl chain, 3-bromobutyronitrile introduces a branched 1-methyl-2-cyanoethyl motif. This structural distinction is critical in medicinal chemistry for modulating lipophilicity, metabolic stability, and receptor binding affinity (SAR).
This guide reviews the synthetic applications of 3-bromobutyronitrile, comparing its reactivity profile with primary halide alternatives and detailing optimized protocols for C-N bond formation, metal-catalyzed cross-couplings, and radiosynthesis.
Chemical Profile & Reactivity Analysis
The reactivity of 3-bromobutyronitrile is defined by the competition between nucleophilic substitution (
| Feature | 3-Bromobutyronitrile (Secondary) | 4-Bromobutyronitrile (Primary) | Implication |
| Sterics | Moderate (Methyl branch at | Low | Slower |
| Elimination Risk | High (Forms Crotononitrile) | Low | Strong bases promote elimination over substitution. |
| Product Topology | Branched (Chiral center creation) | Linear | Introduces stereocomplexity; affects enzyme pocket fitting. |
| Stability | Moderate | High | 3-isomer is prone to thermal degradation if stored improperly. |
Mechanistic Pathway Diagram
The following diagram illustrates the divergent reaction pathways controlled by base strength and nucleophile nature.
Figure 1: Divergent synthetic pathways of 3-Bromobutyronitrile. Highlighting the competition between substitution and elimination.
Key Synthetic Workflows & Protocols
Workflow A: Heterocycle Alkylation (C-N Bond Formation)
Application: Synthesis of functionalized pyrazoles and bioactive scaffolds.
Challenge: The secondary bromide is less reactive than primary halides, and the acidic
Experimental Protocol (Adapted from WO2016055028):
-
Reagents: Pyrazole derivative (1.0 equiv), 3-Bromobutyronitrile (1.5 equiv),
(4.0 equiv). -
Solvent: Acetonitrile (MeCN).
-
Procedure:
-
Workup: Cool to room temperature, quench with water, extract with Ethyl Acetate, and purify via silica gel chromatography.
-
Expected Outcome: N-alkylated product with a 1-methyl-2-cyanoethyl tail.
Workflow B: Nickel-Catalyzed Cross-Electrophile Coupling
Application: Formation of
Experimental Protocol (Adapted from Chem. Sci., 2024):
-
Reagents: Aryl bromide (1.0 equiv), 3-Bromobutyronitrile (2.0 equiv),
(10 mol%), Ligand (e.g., dtbbpy or iminophosphorane, 10-20 mol%), Manganese or Zinc dust (reductant). -
Solvent: DMF or DMA.
-
Procedure:
-
Combine Ni source, ligand, and reductant in a vial under inert atmosphere (Argon).
-
Add Aryl bromide and 3-Bromobutyronitrile.
-
Stir at 0°C to Room Temperature .
-
-
Performance:
Workflow C: Radiosynthesis of [11C]Cadaverine
Application: Positron Emission Tomography (PET) tracer synthesis.
Mechanism:
Experimental Protocol:
-
Labeling: React with
in DMSO at elevated temperature (80-100°C) for a short duration (due to half-life constraints). -
Reduction: The resulting dinitrile is reduced (e.g., with
or Borane) to the diamine ([11C]Cadaverine). -
Significance: Demonstrates the utility of 3-bromobutyronitrile as a masked diamine precursor.
Comparative Performance Analysis
The following table contrasts 3-Bromobutyronitrile with its primary isomer (4-Bromo) and the elimination product (Crotononitrile) often used as an alternative starting material (via Michael addition).
| Metric | 3-Bromobutyronitrile | 4-Bromobutyronitrile | Crotononitrile (Alternative) |
| Reaction Type | Michael Addition (Conjugate) | ||
| Reaction Rate | Slow ( | Fast ( | Variable (Depends on Nucleophile) |
| Base Sensitivity | High (Risk of Elimination) | Low | Requires base catalysis |
| Structural Outcome | Branched (Methyl group) | Linear (Propyl chain) | Branched (Methyl group) |
| Chirality | Generates Racemic/Chiral Center | Achiral | Generates Racemic/Chiral Center |
| Typical Yield | 40-70% (Alkylation) | >85% (Alkylation) | 60-90% (Addition) |
Decision Guide:
-
Choose 3-Bromobutyronitrile when you need to introduce a branched linker via a substitution mechanism (e.g., when the nucleophile is not suitable for Michael addition or when cross-coupling capability is required).
-
Choose Crotononitrile if the nucleophile is a good Michael donor (e.g., amines, thiols) and you want to avoid elimination side reactions.
-
Choose 4-Bromobutyronitrile if the branching methyl group is not required for biological activity, as the reaction is cleaner and higher yielding.
References
- Title: Therapeutic compounds and uses thereof (WO2016055028A1).
-
Nickel-Catalyzed Cross-Coupling
-
Radiosynthesis Application
- Title: Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and N
- Source: Chemical Reviews, 2022.
-
URL:[Link]
-
General Chemical Data
- Title: 3-Bromobutyronitrile Compound Summary.
- Source: PubChem.
-
URL:[Link]
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- 3. scribd.com [scribd.com]
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Personal protective equipment for handling 3-Bromobutyronitrile
Executive Summary: The Dual-Hazard Profile
As researchers, we often underestimate intermediates like 3-Bromobutyronitrile (CAS 5332-06-9) because they lack the notoriety of highly volatile war gases. However, this compound presents a dual-hazard profile that requires specific operational discipline:
-
Alkylating Potential: As a
-bromo nitrile, it acts as an alkylating agent. It can modify DNA and proteins, leading to potential long-term cytotoxicity. -
Nitrile Toxicity: While not an inorganic cyanide, metabolic processing (via cytochrome P450) can liberate cyanide ions (
), leading to histotoxic hypoxia.
Core Directive: Treat this compound not just as an irritant, but as a skin-permeable toxicant. Standard "splash protection" is insufficient for prolonged handling.
Personal Protective Equipment (PPE) Matrix
The following specifications are non-negotiable for handling >10 mL or >1 M concentrations.
| PPE Category | Specification | Technical Rationale (The "Why") |
| Hand Protection (Primary) | Silver Shield® / 4H® (Laminate) | Permeation Resistance: Halogenated organics permeate standard nitrile rubber rapidly. Laminate films provide >4-hour breakthrough time. |
| Hand Protection (Outer) | Disposable Nitrile (5 mil) | Dexterity & Grip: Laminate gloves are slippery and ill-fitting. Wearing nitrile over laminate ensures grip and protects the inner glove from abrasion. |
| Eye Protection | Chemical Splash Goggles | Vapor Defense: Safety glasses allow vapors to bypass the lens. Goggles seal the orbital area against lachrymatory vapors. |
| Respiratory | Fume Hood (Face Velocity >100 fpm) | Engineering Control: Primary defense. If work must occur outside a hood (e.g., equipment maintenance), use a full-face respirator with ABEK filters. |
| Body Defense | Tyvek® Lab Coat + Apron | Splash Impermeability: Cotton lab coats absorb and hold toxic liquids against the skin. A chemical-resistant apron adds a critical barrier for the torso. |
Operational Workflow: Safe Handling Protocol
This protocol utilizes a Self-Validating System : every step includes a check to ensure the previous step was successful before proceeding.
Phase A: Preparation & Engineering Controls
-
The "Kimwipe Test": Tape a Kimwipe to the bottom of the fume hood sash. It must be pulled inward by the draft. If it hangs static, do not proceed.
-
Quench Preparation: Prepare a bath of 10% Sodium Hypochlorite (Bleach) or 1M NaOH adjacent to the work area. This is for immediate decontamination of tools, not skin.
Phase B: Active Handling (Transfer & Weighing)
Avoid pouring. Pouring increases surface area and vapor generation.
-
Syringe Transfer: Use a glass syringe with a Luer-lock tip.
-
Technique: Pressurize the reagent bottle with inert gas (Nitrogen/Argon) to facilitate withdrawal without creating a vacuum that could suck air in or splash liquid out.
-
-
Cannula Transfer: For volumes >50 mL, use a cannula (double-ended needle) transfer system under positive pressure.
-
Septum Integrity: Never leave the bottle open. Always sample through a septum.
Phase C: Decontamination & Waste
-
Immediate Neutralization: Rinse all syringes and needles in the bleach bath inside the hood before removing them from the containment area.
-
Segregation: Do not mix with acidic waste streams. Acidification of nitriles can theoretically release Hydrogen Cyanide (HCN).
Visualized Safety Architecture
The following diagram outlines the decision-making logic for handling a spill or exposure event.
Figure 1: Decision logic for emergency response involving 3-Bromobutyronitrile. Note the strict prohibition of bleach on skin.
Disposal & Logistics
Waste Classification:
-
Primary Stream: Halogenated Organic Solvents.
-
Labeling: Must explicitly state "Contains 3-Bromobutyronitrile - Toxic/Irritant."
Disposal Protocol:
-
Quenching: Small amounts of residue can be treated with 10% NaOH solution to hydrolyze the nitrile and displace the bromide. Allow to stand for 24 hours in a vented hood.
-
Container: High-density polyethylene (HDPE) or glass. Do not use metal containers due to potential corrosion from bromide ions.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
